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3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one Documentation Hub

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  • Product: 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
  • CAS: 100400-44-0

Core Science & Biosynthesis

Foundational

N-(2-Ethylhexyl)rhodanine chemical structure and molecular weight

The following technical guide details the chemical structure, synthesis, and application profile of N-(2-Ethylhexyl)rhodanine , a specialized heterocyclic intermediate used in organic electronics, polymer stabilization,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application profile of N-(2-Ethylhexyl)rhodanine , a specialized heterocyclic intermediate used in organic electronics, polymer stabilization, and corrosion inhibition.[1]

CAS Registry Number: 100400-44-0 IUPAC Name: 3-(2-Ethylhexyl)-2-thioxothiazolidin-4-one[1][2]

Executive Summary

N-(2-Ethylhexyl)rhodanine is a lipophilic derivative of the rhodanine (2-thioxo-4-thiazolidinone) scaffold.[1] Unlike the parent rhodanine, which has limited solubility in non-polar organic solvents, the introduction of the branched 2-ethylhexyl chain at the nitrogen (N-3) position significantly enhances its solubility in organic media (e.g., chloroform, toluene, chlorobenzene).[1]

This structural modification is critical for its primary applications:

  • Organic Electronics: It serves as a key intermediate for synthesizing merocyanine dyes and acceptor units in organic photovoltaics (OPVs), where solution processability is required.

  • Industrial Additives: It functions as a rubber antioxidant and corrosion inhibitor, leveraging the sulfur-rich core for metal surface adsorption while the tail ensures miscibility with the polymer or hydrocarbon matrix.[1]

Chemical Identity & Molecular Properties[1][2][3][4][5][6][7][8][9][10]

Structural Analysis

The molecule consists of a 5-membered thiazolidine-2,4-dione ring where the oxygen at position 2 is replaced by sulfur (thione group).[1] The nitrogen at position 3 is substituted with a racemic 2-ethylhexyl group.[1]

Key Structural Features:

  • Active Methylene (C-5): Highly acidic protons (

    
    ) allowing Knoevenagel condensations with aldehydes.[1]
    
  • Thione Group (C=S): Provides soft Lewis base character, facilitating metal coordination (corrosion inhibition).

  • Chiral Center: The 2-ethylhexyl chain contains a chiral center at the methine carbon, meaning commercial supplies are typically racemic mixtures (

    
    ).[1]
    
Molecular Data Table
PropertyValueNotes
Molecular Formula

Molecular Weight 245.41 g/mol Calculated (C: 132.11, H: 19.15, N: 14.01, O: 16.00, S: 64.[1]13)
Exact Mass 245.0908For High-Resolution Mass Spectrometry (HRMS)
Appearance Viscous yellow oil or low-melting solidBranched chain disrupts crystal packing (vs. N-ethyl rhodanine MP ~36°C)
Density

Predicted
Solubility Soluble in DCM, THF, TolueneInsoluble in water
Structural Visualization

The following diagram illustrates the core connectivity and the numbering scheme used in synthesis.

G cluster_0 Rhodanine Core cluster_1 Lipophilic Tail C2 C=S (Thione) S1 S-1 C2->S1 N3 N-3 N3->C2 Tail 2-Ethylhexyl Group (Solubilizing Chain) N3->Tail Substitution C4 C=O (Carbonyl) C4->N3 C5 CH2 (Active Methylene) C5->C4 S1->C5

Caption: Connectivity of N-(2-Ethylhexyl)rhodanine showing the electron-withdrawing core and solubilizing tail.[1][2]

Synthesis & Fabrication Protocol

Reagents
  • Precursor A: 2-Ethylhexylamine (1.0 eq) - Note: Ensure amine is free of water to prevent side reactions.[1]

  • Reagent B: Carbon Disulfide (

    
    ) (1.2 eq) - Caution: Highly flammable/toxic.[1]
    
  • Reagent C: Ethyl Chloroacetate or Chloroacetic Acid (1.0 eq).

  • Base: Triethylamine (

    
    ) or KOH (aq).
    
  • Solvent: Ethanol or Water (if using KOH).

Step-by-Step Methodology
  • Dithiocarbamate Formation:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-ethylhexylamine (100 mmol) in Ethanol (50 mL).

    • Cool to 0°C in an ice bath. Add

      
       (110 mmol).
      
    • Dropwise add

      
       (120 mmol) over 30 minutes. The solution will turn yellow/orange as the dithiocarbamate salt forms.
      
    • Checkpoint: Stir for 2 hours at room temperature to ensure complete conversion.

  • Cyclization:

    • Cool the mixture back to 0°C.

    • Add Ethyl Chloroacetate (100 mmol) dropwise.

    • Reflux the mixture at 80°C for 4-6 hours. The mechanism involves S-alkylation followed by intramolecular cyclization and loss of ethanol.[1]

    • Reaction Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). Disappearance of the amine spot indicates completion.

  • Work-up & Purification:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in Dichloromethane (DCM) and wash with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: If the product is an oil, purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexane).[1] If solid, recrystallize from Ethanol/Hexane.

Synthesis Workflow Diagram

Synthesis Step1 Step 1: Dithiocarbamate Formation (Amine + CS2 + Base) Step2 Step 2: S-Alkylation (+ Ethyl Chloroacetate) Step1->Step2 0°C to RT Step3 Step 3: Cyclization (Reflux, -EtOH) Step2->Step3 Reflux (80°C) Product Crude N-(2-Ethylhexyl)rhodanine Step3->Product Workup Purification Purification (Silica Column / Recrystallization) Product->Purification

Caption: One-pot synthesis workflow via the dithiocarbamate intermediate.

Characterization & Quality Control

To validate the structure, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][8][10]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.90–4.00 ppm (2H, s): Singlet  for the 
      
      
      
      (position 5) protons.[1] Note: If this signal is split, check for uncyclized intermediates.
    • 
       3.80–3.90 ppm (2H, m): Multiplet  for 
      
      
      
      protons.[1] The chiral center at C-2 of the hexyl chain makes these diastereotopic.[1]
    • 
       0.85–1.80 ppm (Multiplets): Aliphatic protons of the 2-ethylhexyl tail.[1]
      
  • 
     NMR: 
    
    • 
       ppm: C=S  (Thione).
      
    • 
       ppm: C=O  (Carbonyl).
      
    • 
       ppm: Active Methylene  (
      
      
      
      ).
Infrared Spectroscopy (FT-IR)[1]
  • 1710–1740 cm

    
    :  Strong 
    
    
    
    stretch.[1]
  • 1200–1250 cm

    
    : 
    
    
    
    stretch.
  • Absence: No broad

    
     stretch (3200-3400 cm
    
    
    
    ), confirming N-substitution.[1]

Functional Applications

Organic Electronics (OPV/OLED)

The 2-ethylhexyl chain renders the rhodanine core soluble in chlorobenzene, a standard solvent for spin-coating.[1]

  • Mechanism: The rhodanine unit acts as an electron-withdrawing group (acceptor).[1] It is condensed with conjugated aldehydes (e.g., thiophene derivatives) via Knoevenagel condensation to form A-D-A (Acceptor-Donor-Acceptor) oligomers.[1]

  • Benefit: The alkyl tail prevents excessive aggregation in thin films, improving film morphology and charge transport.[1]

Corrosion Inhibition[1]
  • Mechanism: The sulfur and nitrogen atoms possess lone pairs that coordinate with metal surfaces (Fe, Cu). The hydrophobic 2-ethylhexyl tail forms a barrier layer, repelling water and ions.[1]

  • Usage: Added to lubricating oils or industrial cooling systems at 100-500 ppm concentrations.[1]

Surface Functionalization (Flotation)[1]
  • Used as a collector for sulfide minerals. The thione group binds to the mineral surface, while the branched alkyl chain renders the particle hydrophobic, facilitating air bubble attachment.

References

  • Organic Syntheses. (1947). Ethylene Thiourea (General CS2 reaction protocol). Org. Synth. 27, 31. [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Rhodanine Derivatives. PubChem.[3] [Link]

  • ResearchGate. (2023). Synthesis of N-substituted rhodanines via MCR of CS2, primary amine, and chloroacetic acid. [Link]

Sources

Exploratory

3-(2-Ethylhexyl)-2-thioxothiazolidin-4-one synonyms and IUPAC name

[1] Executive Summary 3-(2-Ethylhexyl)-2-thioxothiazolidin-4-one (CAS: 100400-44-0) is a specialized heterocyclic scaffold belonging to the rhodanine class.[1] Distinguished by its lipophilic 2-ethylhexyl tail, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-(2-Ethylhexyl)-2-thioxothiazolidin-4-one (CAS: 100400-44-0) is a specialized heterocyclic scaffold belonging to the rhodanine class.[1] Distinguished by its lipophilic 2-ethylhexyl tail, this compound serves as a critical intermediate in medicinal chemistry and materials science.[1] Unlike simple N-alkyl rhodanines, the bulky branched side chain imparts unique solubility profiles and steric properties, making it a preferred building block for developing lipophilic drug candidates—particularly in the synthesis of antimicrobial and anticancer agents via Knoevenagel condensation. This guide details its chemical identity, validated synthesis protocols, and application pathways.

Chemical Identity & Nomenclature

Accurate nomenclature is vital for regulatory compliance and database searching. The compound is a derivative of rhodanine (2-thioxothiazolidin-4-one) substituted at the nitrogen atom (position 3).[1]

Nomenclature Data
TypeName / Identifier
Preferred IUPAC Name 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
Systematic Name 3-(2-Ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Common Name N-(2-Ethylhexyl)rhodanine
CAS Registry Number 100400-44-0
Molecular Formula C₁₁H₁₉NOS₂
Molecular Weight 245.41 g/mol
SMILES CCCCC(CC)CN1C(=O)CSC1=S
Structural Representation

The core structure consists of a 5-membered thiazolidine ring. The numbering starts at the sulfur atom (1), proceeds to the thioxo carbon (2), the nitrogen (3), the carbonyl carbon (4), and the methylene carbon (5).

ChemicalStructure Core Thiazolidin-4-one Core (Heterocycle) Pos2 Position 2: Thioxo Group (=S) Core->Pos2 Functionalization Pos3 Position 3 (N): 2-Ethylhexyl Group Core->Pos3 N-Substitution Pos5 Position 5: Active Methylene (-CH2-) Core->Pos5 Reactivity Site

Figure 1: Structural decomposition of the 3-(2-ethylhexyl)rhodanine scaffold.

Physicochemical Properties

The 2-ethylhexyl chain significantly alters the physical state compared to the methyl/ethyl analogs, typically lowering the melting point and increasing solubility in non-polar organic solvents (hexane, toluene, DCM).

PropertyValue/DescriptionNote
Physical State Viscous Yellow Oil or Low-melting SolidBranched chain disrupts crystal packing.[1]
Solubility High in CHCl₃, DMSO, Acetone, ToluenePoor water solubility due to lipophilic tail.
LogP (Predicted) ~3.5 - 4.0Highly lipophilic.[1]
Reactivity High acidity at C-5 protons (pKa ~6-9)Prone to aldol-type condensations.[1]

Synthesis & Manufacturing

Retrosynthetic Analysis

The molecule is disassembled into three commercially available components:

  • 2-Ethylhexylamine (Primary amine source).[1]

  • Carbon Disulfide (CS₂) (Thioxo source).[1]

  • Ethyl Chloroacetate or Chloroacetic Acid (Cyclization agent).[1]

Validated Synthesis Protocol

Safety Note: CS₂ is highly flammable and toxic. Perform all operations in a fume hood.

Reagents:

  • 2-Ethylhexylamine (1.0 eq)[1]

  • Carbon Disulfide (1.2 eq)[1]

  • Ethyl Chloroacetate (1.0 eq)[1]

  • Triethylamine (Et₃N) (2.0 eq) or KOH (aq)[1]

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology:

  • Dithiocarbamate Formation: In a round-bottom flask, dissolve 2-ethylhexylamine in ethanol at 0°C. Add Et₃N followed by the dropwise addition of CS₂. Stir for 2 hours. The solution will turn yellow/orange, indicating the formation of the dithiocarbamate salt.

  • S-Alkylation: Add ethyl chloroacetate dropwise to the reaction mixture while maintaining the temperature below 10°C. Stir for 3 hours at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. The intramolecular attack of the nitrogen on the ester carbonyl releases ethanol and forms the thiazolidinone ring.

  • Acid Hydrolysis (Optional): If using chloroacetic acid/base, acidification with HCl is required to precipitate the product.

  • Purification: Evaporate the solvent. Dissolve the residue in diethyl ether/ethyl acetate and wash with water and brine. Dry over MgSO₄.[1] If the product is solid, recrystallize from ethanol/water; if oil, purify via silica gel chromatography (Hexane/EtOAc).

Reaction Mechanism

SynthesisMechanism Amine 2-Ethylhexylamine DTC Dithiocarbamate Salt (Intermediate I) Amine->DTC Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->DTC Nucleophilic Attack Base Base (Et3N) Base->DTC Nucleophilic Attack S_Alkyl S-Alkyl Intermediate (Intermediate II) DTC->S_Alkyl + Ethyl Chloroacetate (SN2 Substitution) Chloro Ethyl Chloroacetate Product 3-(2-Ethylhexyl)-2-thioxothiazolidin-4-one S_Alkyl->Product Cyclization (Reflux) - EtOH

Figure 2: Mechanistic pathway for the synthesis of N-alkyl rhodanine derivatives.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.0 - 4.2 ppm (s, 2H): Characteristic singlet for the -CH₂- at position 5 (active methylene).[1] This is the diagnostic peak for the rhodanine ring.

    • δ 3.8 - 4.0 ppm (d/m, 2H): N-CH₂ protons adjacent to the ring nitrogen.[1]

    • δ 0.8 - 1.8 ppm (m, 15H): Multiplets corresponding to the 2-ethylhexyl aliphatic chain.[1]

  • IR Spectroscopy:

    • 1720-1740 cm⁻¹: Strong C=O stretch (Carbonyl).[1]

    • 1200-1250 cm⁻¹: C=S stretch (Thioxo).

  • Mass Spectrometry:

    • Molecular ion peak [M+H]⁺ at m/z ~246.4 .[1]

Applications & Utility

The primary utility of 3-(2-ethylhexyl)-2-thioxothiazolidin-4-one lies in its role as a pharmacophore scaffold .[1]

Drug Discovery (Knoevenagel Condensation)

The C-5 methylene group is highly acidic.[1] It readily undergoes Knoevenagel condensation with aromatic aldehydes to form 5-arylidene rhodanines .[1]

  • Target: These derivatives are potent inhibitors of bacterial MurB, fungal targets, and cancer cell proliferation (via microtubule destabilization).

  • Advantage: The 2-ethylhexyl chain improves cell membrane permeability compared to methyl/ethyl analogs.[1]

Material Science
  • Vulcanization: Like other thiazoles, it can act as a sulfur donor or accelerator in rubber vulcanization.

  • Corrosion Inhibition: The thioxo sulfur and ring nitrogen can chelate metals, making it useful in anti-corrosion formulations for copper and steel.

Applications cluster_Rxn Reactions Compound 3-(2-Ethylhexyl) rhodanine Condensation Knoevenagel Condensation Compound->Condensation Aldehyde Ar-CHO (Aldehyde) Aldehyde->Condensation Product 5-Arylidene Derivative (Bioactive) Condensation->Product Use1 Antimicrobial Agents Product->Use1 Use2 Anticancer (Microtubule Inhibitor) Product->Use2

Figure 3: Application pathway in medicinal chemistry via Knoevenagel condensation.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10141630 (Related Rhodanine Derivatives). PubChem. Available at: [Link][1]

  • Zhou, X., et al. (2018). "Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents."[1][2] European Journal of Medicinal Chemistry. (Contextual reference for Rhodanine synthesis and bioactivity).

  • European Chemicals Agency (ECHA). Registration Dossier for Thiazolidinone Derivatives. Available at: [Link][1]

Sources

Foundational

Strategic Guide: N-Alkyl Rhodanine Derivatives in Medicinal Chemistry

Executive Summary The Rhodanine Paradox: The rhodanine scaffold (2-thioxo-4-thiazolidinone) occupies a controversial space in modern medicinal chemistry. While frequently flagged as Pan-Assay Interference Compounds (PAIN...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Rhodanine Paradox: The rhodanine scaffold (2-thioxo-4-thiazolidinone) occupies a controversial space in modern medicinal chemistry. While frequently flagged as Pan-Assay Interference Compounds (PAINS) due to their propensity for aggregation and non-specific reactivity, they remain a "privileged scaffold" capable of high-affinity binding to specific targets.

This guide focuses specifically on N-alkyl rhodanine derivatives . N-alkylation is the primary medicinal chemistry strategy used to modulate the physicochemical properties (LogP, solubility) of the core, transforming potential assay artifacts into viable lead compounds. This document outlines the synthesis, therapeutic applications, and rigorous validation protocols required to work with this chemical class.

The Chemical Scaffold & The PAINS Challenge

Before designing N-alkyl derivatives, researchers must understand the liability of the core structure. The rhodanine ring contains an acidic proton at the N-3 position (pKa ~6-9) and a reactive exocyclic sulfur.

The PAINS Profile[1]
  • Michael Acceptors: When substituted at C-5 (e.g., benzylidene rhodanines), the system becomes a Michael acceptor, potentially reacting covalently with protein thiols.

  • Aggregators: Lipophilic rhodanines form colloidal aggregates that sequester enzymes, leading to false-positive inhibition.

  • Photometric Interference: Many derivatives absorb light in the UV-Vis region (300–400 nm), interfering with standard readouts.

The N-Alkyl Solution: Substituted N-alkyl groups (N-3 position) remove the acidic proton, preventing ionization-based non-specific binding, and allowing precise tuning of lipophilicity to disrupt aggregation tendencies.

Synthetic Methodologies

The synthesis of N-alkyl rhodanines is robust. While direct alkylation of the rhodanine ring is possible, it often yields S-alkylated byproducts. The Dithiocarbamate Route is the preferred method for high-purity N-alkyl derivatives.

Core Synthesis Workflow

The synthesis generally proceeds in two stages: construction of the N-alkyl rhodanine core, followed by Knoevenagel condensation at the C-5 position.

SynthesisWorkflow Amine Primary Amine (R-NH2) DTC Intermediate: Dithiocarbamate Salt Amine->DTC CS2 Carbon Disulfide (CS2) CS2->DTC Base Base (KOH/Et3N) Base->DTC Acid Acid Cyclization (HCl/Heat) DTC->Acid + ClAc ClAc Ethyl Chloroacetate N_Rhod N-Alkyl Rhodanine Core Acid->N_Rhod Condensation Knoevenagel Condensation N_Rhod->Condensation Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Condensation Final 5-Arylidene-3-Alkyl Rhodanine Condensation->Final

Figure 1: Step-wise synthesis of bioactive N-alkyl rhodanine derivatives via the dithiocarbamate intermediate to ensure regioselectivity.

Therapeutic Applications

Despite the PAINS stigma, N-alkyl rhodanines have validated activity in specific therapeutic areas. The key is the N-substituent : it dictates cell permeability and off-target toxicity.

A. Anticancer Agents (Kinase Inhibition)

N-alkyl rhodanines function as ATP-competitive inhibitors or allosteric modulators.

  • Targets: EGFR, VEGFR-2, PI3K, and Bcl-XL.

  • Mechanism: The 2-thioxo/4-oxo motif forms hydrogen bonds with the hinge region of kinases.

  • SAR Insight: N-alkyl chains ending in polar groups (e.g., morpholine, carboxylic acids) often improve solubility and reduce aggregation while maintaining kinase affinity.

    • Example:Epalrestat (an N-acetic acid derivative) is an aldose reductase inhibitor used for diabetic neuropathy, proving the scaffold's drug-likeness when properly substituted.

B. Antimicrobial Agents (Gram-Positive Focus)[2]
  • Targets: MurD ligase (peptidoglycan synthesis) and Sortase A (virulence factor).

  • Selectivity: N-long-chain alkyls (C6-C12) often show high potency against S. aureus (MRSA) but can be cytotoxic due to membrane disruption.

  • Optimization: Replacing simple alkyl chains with N-benzyl or N-phenethyl groups often retains antibacterial activity while lowering mammalian cytotoxicity.

C. Antiviral (HCV & HIV)
  • HCV Protease (NS3/4A): N-alkyl rhodanines have been identified as non-covalent inhibitors.

  • HIV-1 Integrase: Specific derivatives bind to the core domain, preventing viral DNA integration.

Structure-Activity Relationship (SAR) Data

The following table summarizes how N-alkyl modifications impact biological and physicochemical parameters.

N-Substituent (R)Effect on LogPAggregation RiskBiological Utility
Methyl / Ethyl Low IncreaseModerateBaseline for SAR; often too polar for intracellular targets.
n-Butyl / n-Hexyl High IncreaseHigh Good membrane permeability but high risk of false positives via aggregation.
Acetic Acid (-CH2COOH) DecreaseLowHigh. Mimics Epalrestat. Improves solubility and prevents aggregation.
Benzyl / Phenethyl Moderate IncreaseModerateIncreases pi-stacking interactions within binding pockets (e.g., Kinases).
Amino-alkyl DecreaseLowImproves solubility; allows salt formation for better bioavailability.

Experimental Protocols

Protocol A: Regioselective Synthesis of N-Ethyl Rhodanine

Avoids the use of toxic methyl iodide and ensures N-alkylation over S-alkylation.

  • Reagents: Ethylamine (10 mmol), Carbon Disulfide (CS2, 12 mmol), KOH (10 mmol), Ethyl Chloroacetate (10 mmol), Ethanol (20 mL).

  • Dithiocarbamate Formation: Dissolve ethylamine in ethanol at 0°C. Add KOH, followed by dropwise addition of CS2. Stir for 2 hours (solution turns yellow/orange).

  • Cyclization: Add ethyl chloroacetate dropwise. Stir for 3 hours at room temperature.

  • Acidification: Acidify the mixture with 2M HCl and reflux for 4 hours to induce cyclization.

  • Isolation: Pour into ice water. The N-ethyl rhodanine precipitates as a solid. Recrystallize from ethanol.

    • Yield Expectation: 65-80%.

Protocol B: The "PAINS Filter" Assay Validation

Mandatory for any rhodanine project to publish in high-impact journals.

  • Detergent Sensitivity Test: Run the enzyme inhibition assay with and without 0.01% Triton X-100 or Tween-80.

    • Result: If IC50 shifts significantly (>3-fold) with detergent, the compound is likely an aggregator (False Positive).

  • Thiol Reactivity Test: Incubate the compound with 100 µM Glutathione (GSH) or DTT for 1 hour. Analyze by LC-MS.

    • Result: Mass shift corresponding to +GSH adduct indicates a Michael acceptor (covalent reactor).

  • Redox Cycling Check: Perform the assay in the presence of Catalase.

    • Result: If activity diminishes, the compound may be generating H2O2 (redox cycler).

Decision Logic: Validating Rhodanine Hits

Use this logic flow to determine if your N-alkyl rhodanine hit is a drug lead or a lab artifact.

ValidationLogic Hit N-Alkyl Rhodanine Identified as Hit Detergent Assay + 0.01% Triton X-100 Hit->Detergent Compare Compare IC50 Detergent->Compare Artifact Artifact: Aggregator (Discard) Compare->Artifact IC50 Increases Real Potential True Binder Compare->Real IC50 Stable Thiol Incubate with GSH (LC-MS Analysis) Real->Thiol Adduct Adduct Formed? Thiol->Adduct Covalent Covalent Modifier (Assess Toxicity) Adduct->Covalent Yes NonCovalent Non-Covalent Lead (Proceed to SAR) Adduct->NonCovalent No

Figure 2: Critical decision tree for validating rhodanine bioactivity and filtering PAINS.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link

  • Tomasic, T., & Masic, L. P. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation.[2] Expert Opinion on Drug Discovery, 7(7), 549–560.[2] Link

  • Cutuli, M. A., et al. (2019). Rhodanine derivatives as anticancer agents: Recent advances and future perspectives. European Journal of Medicinal Chemistry, 182, 111633. Link

  • Sortino, M., et al. (2007). Antifungal, cytotoxic and SAR studies of a series of new pentacyclic triterpene derivatives. Bioorganic & Medicinal Chemistry, 15(1), 484-494. Link

  • Ramirez, M. A., & Borja, N. L. (2008). Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy.[3] Pharmacotherapy, 28(5), 646–655. Link

Sources

Exploratory

3-(2-Ethylhexyl) Rhodanine: Scaffold Optimization & Liability Management

Topic: 3-(2-Ethylhexyl) Substituted Rhodanine Scaffold for Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacology Leads. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(2-Ethylhexyl) Substituted Rhodanine Scaffold for Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacology Leads.

Executive Summary: The Lipophilic Paradox

The rhodanine (2-thioxothiazolidin-4-one) heterocycle remains one of the most controversial scaffolds in modern drug discovery. While historically classified as a "privileged structure" capable of binding diverse biological targets—from bacterial DNA gyrase to human phosphatases—it is simultaneously the poster child for Pan-Assay Interference Compounds (PAINS).

This guide focuses on a specific, strategic modification: the 3-(2-ethylhexyl) substitution . Unlike simple N-methyl or N-phenyl analogs, the 2-ethylhexyl tail introduces significant lipophilicity and steric bulk. This modification is often employed to:

  • Modulate LogP: Shift the molecule into a hydrophobic range suitable for cell membrane permeation.

  • Disrupt Stacking: The branched alkyl chain prevents the π-π stacking often responsible for the insolubility of planar rhodanine arylidene derivatives.

  • Target Hydrophobic Pockets: Enhance affinity for deep, lipophilic allosteric sites (e.g., in aldose reductase or PTP1B).

Critical Warning: This scaffold carries a high risk of false positives via aggregation and Michael addition. This guide provides the protocols necessary to validate genuine activity against these interference mechanisms.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The core structure involves a rhodanine ring substituted at the nitrogen (N-3) position with a branched 2-ethylhexyl chain.

PropertyData / Description
Chemical Name 3-(2-ethylhexyl)-2-thioxothiazolidin-4-one
CAS Registry Number 100400-44-0
Molecular Formula C₁₁H₁₉NOS₂
Molecular Weight ~245.4 g/mol
Calculated LogP (cLogP) ~3.5 – 4.2 (Highly Lipophilic)
Key Features Branched alkyl tail (steric bulk), Thocarbonyl (H-bond acceptor/donor), Active Methylene (C-5).
Structural Logic

The 2-ethylhexyl group is a strategic "grease" handle. In high-throughput screening (HTS) libraries, simple rhodanines often crystallize or precipitate. The ethylhexyl branch introduces entropy, lowering the melting point and improving solubility in organic solvents (DMSO), though it drastically reduces water solubility, increasing the risk of colloidal aggregation in aqueous buffers.

Chemical Synthesis Protocol

The synthesis of 3-(2-ethylhexyl)rhodanine is a robust, self-validating two-step protocol. The reaction relies on the formation of a dithiocarbamate intermediate followed by cyclization.

Reagents
  • Primary Amine: 2-Ethylhexylamine[1]

  • Carbon Source: Carbon disulfide (CS₂)

  • Cyclizing Agent: Ethyl chloroacetate or Ethyl bromoacetate

  • Base: Triethylamine (TEA) or NaOH

  • Solvent: Ethanol or DMF

Step-by-Step Methodology
  • Dithiocarbamate Formation:

    • Dissolve 2-ethylhexylamine (1.0 eq) in ethanol at 0°C.

    • Add Triethylamine (1.2 eq) followed by dropwise addition of Carbon Disulfide (CS₂, 1.2 eq).

    • Observation: Solution turns yellow/orange, indicating dithiocarbamate formation. Stir for 2 hours.

  • Cyclization:

    • Add Ethyl chloroacetate (1.0 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 4–6 hours.

    • Mechanism:[2] The sulfur attacks the alpha-carbon of the ester, followed by intramolecular amide formation to close the ring.

  • Purification:

    • Cool to room temperature. Pour into ice water.

    • The product, 3-(2-ethylhexyl)rhodanine, typically separates as an oil or low-melting solid due to the branched alkyl chain.

    • Extract with ethyl acetate, wash with brine, dry over MgSO₄.

    • Validation: Check via TLC (Hexane:EtOAc). 1H NMR should show the disappearance of the N-H signal and the appearance of the characteristic methylene singlet (C-5 protons) around δ 4.0 ppm.

Synthesis Workflow Diagram

Synthesis Amine 2-Ethylhexylamine Inter Dithiocarbamate Intermediate Amine->Inter Nucleophilic Attack CS2 CS₂ + Base CS2->Inter Cycliz Cyclization (Reflux) Inter->Cycliz + Alkylating Agent ClAc Ethyl Chloroacetate ClAc->Cycliz Product 3-(2-ethylhexyl) rhodanine Cycliz->Product Ring Closure (-HCl, -EtOH)

Caption: One-pot synthesis route via dithiocarbamate intermediate to generate the N-substituted scaffold.

Medicinal Chemistry: Knoevenagel Condensation

The 3-(2-ethylhexyl)rhodanine scaffold is rarely the final drug; it is the engine. The active methylene group at C-5 is condensed with aromatic aldehydes to create 5-arylidene derivatives .

  • Reaction: Knoevenagel Condensation.

  • Conditions: Piperidine (cat.), Ethanol, Reflux.

  • Result: A conjugated system (Michael Acceptor).

  • SAR Implication: The 2-ethylhexyl group remains constant to ensure cell permeability, while the arylidene moiety drives specific target interactions (e.g., pi-stacking with Tyrosine residues in the active site).

Biological Applications & Target Landscape

Despite PAINS warnings, validated activity has been reported for N-alkyl rhodanines in specific niches where the lipophilic tail is crucial.

A. Antimicrobial Agents (Gram-Positive Focus)

The 2-ethylhexyl chain facilitates penetration through the thick peptidoglycan layer of Gram-positive bacteria (S. aureus, Bacillus spp.).

  • Mechanism: Inhibition of bacterial RNA polymerase or interaction with Mur ligases.

  • Potency: Lipophilic rhodanines often show MICs in the 2–10 µM range against MRSA.

B. Anticancer (Phosphatase Inhibition)

Rhodanines are classic inhibitors of phosphatases like JSP-1 and PRL-3 .

  • Role of 2-Ethylhexyl: These phosphatases have hydrophobic grooves near the active site. The branched alkyl chain occupies these grooves, improving potency over the N-methyl analogs.

C. Viral Fusion Inhibitors

Lipophilic rhodanines have been explored as viral entry inhibitors, where the hydrophobic tail interacts with viral envelope lipids or hydrophobic pockets on fusion proteins (e.g., HIV gp41 or HCV NS3).

PAINS Validation: The Self-Validating Protocol

Crucial: If you observe activity with a 3-(2-ethylhexyl)rhodanine derivative, you must prove it is not an artifact. This scaffold is prone to three specific false-positive mechanisms.

Mechanism 1: Colloidal Aggregation

The high LogP of the 2-ethylhexyl group makes these compounds prone to forming micelles that sequester enzymes non-specifically.

  • Validation Protocol: Run the biochemical assay in the presence of 0.01% Triton X-100 or Tween-80 .

  • Decision: If activity disappears with detergent, the hit is an aggregator (False Positive). If activity remains, it is likely a true binder.

Mechanism 2: Michael Addition (Covalent Reactivity)

The exocyclic double bond (in 5-arylidene derivatives) is a Michael acceptor that can covalently modify nucleophilic cysteines in enzymes.

  • Validation Protocol: Pre-incubate the compound with an excess of N-acetylcysteine (NAC) or Glutathione (GSH) before adding the enzyme.

  • Decision: If NAC abolishes activity, the compound is reacting non-specifically with thiols (False Positive/Covalent PAINS).

Mechanism 3: Photometric Interference

Rhodanines are yellow/orange/red. They absorb light in the 300–450 nm range.

  • Validation Protocol: Check the compound's absorbance spectrum against the assay's readout wavelength. Use a counter-screen with a different readout method (e.g., switch from Absorbance to Fluorescence).

PAINS Decision Tree Diagram

PAINS_Validation Start Hit Identified: 3-(2-ethylhexyl)rhodanine derivative Detergent Add 0.01% Triton X-100 to Assay Start->Detergent Result1 Activity Lost? Detergent->Result1 Aggregator DISCARD: Colloidal Aggregator Result1->Aggregator Yes Thiol Incubate with Excess NAC/GSH Result1->Thiol No Result2 Activity Lost? Thiol->Result2 Reactive DISCARD: Non-specific Covalent binder Result2->Reactive Yes Color Check Absorbance Spectrum Result2->Color No Result3 Interferes with Readout? Color->Result3 Interference DISCARD: Optical Interference Result3->Interference Yes Valid VALID HIT: Proceed to SAR Result3->Valid No

Caption: Mandatory validation workflow to rule out aggregation, covalent reactivity, and optical interference.

References

  • Chemical Identity: 3-(2-Ethylhexyl)-2-thioxothiazolidin-4-one. CAS No. 100400-44-0.[3] Available from commercial suppliers (e.g., Gnee Chem, Chem-China).

    • (Representative Link)

  • Rhodanine Antibacterial Activity:In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. (2016). PLoS ONE. Demonstrates the efficacy of N-substituted rhodanines against Gram-positive bacteria.

  • PAINS Alert:Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (2012). Expert Opinion on Drug Discovery.

  • Anticancer Mechanisms:Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets. (2022). International Journal of Molecular Sciences.

  • Synthesis Protocol:Synthesis and in vitro evaluation of novel rhodanine derivatives. (2011). Der Pharma Chemica. Describes the standard dithiocarbamate synthesis route for N-alkyl rhodanines.

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one in Organic Solvents

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one. It is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound for applications ranging from synthesis and formulation to biological screening.

Introduction: The Significance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the performance and application of a chemical compound. For 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one, a derivative of the versatile 4-thiazolidinone core, understanding its solubility in various organic solvents is paramount for several reasons:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for efficient reaction kinetics, product yield, and subsequent purification steps like crystallization.

  • Formulation Development: In pharmaceutical and agrochemical applications, solubility dictates the choice of delivery vehicles and the bioavailability of the active ingredient.

  • Analytical Characterization: Accurate solubility data is essential for developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Biological Screening: For in vitro and in vivo studies, the compound must be dissolved in a biocompatible solvent, and its solubility can impact the reliability and reproducibility of experimental results.[2]

This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and offer insights into predicting solvent compatibility.

Molecular Structure and Physicochemical Properties

3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (CAS Number: 100400-44-0) is a heterocyclic compound with the following molecular structure:

Figure 1: Chemical structure of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one.

The molecule possesses a polar thiazolidinone ring containing amide and thiocarbonyl groups, which can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). The presence of a long, branched 2-ethylhexyl alkyl chain introduces a significant non-polar character to the molecule. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Table 1: Physicochemical Properties of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

PropertyValueSource
Molecular Formula C11H19NOS2[3]
Molecular Weight 245.4 g/mol [3]
CAS Number 100400-44-0[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that solutes tend to dissolve in solvents with similar intermolecular forces. A more quantitative approach to understanding and predicting solubility is provided by the Hansen Solubility Parameters (HSP).[4][5]

Hansen's model deconstructs the total Hildebrand solubility parameter into three components, representing the different types of intermolecular interactions:[6][7]

  • δD (Dispersion forces): These are weak forces arising from temporary fluctuations in electron density in molecules.

  • δP (Polar forces): These are stronger forces resulting from permanent dipoles in molecules.

  • δH (Hydrogen bonding): This component accounts for the energy of hydrogen bonds between molecules.

The total Hansen solubility parameter (δt) is calculated as:

δt² = δD² + δP² + δH²

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound.[1][9] It is a reliable and robust technique that involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Principle

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility in that solvent at that specific temperature.

Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one.

G A Preparation of Solvent and Solute B Addition of Excess Solute to Solvent A->B C Equilibration with Agitation B->C Shake at constant temperature D Phase Separation (Centrifugation/Filtration) C->D 24-72 hours E Sample Dilution D->E F Concentration Analysis (e.g., HPLC-UV) E->F G Solubility Calculation F->G

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (solid)

  • A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

  • Reference standards of the compound for calibration

Procedure:

  • Preparation of Stock Solutions and Calibration Curve:

    • Accurately weigh a known amount of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

    • Analyze the calibration standards using the chosen analytical method (e.g., HPLC-UV) and construct a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.[10] A general starting point is to add approximately 10-20 mg of the compound.

    • Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a moderate speed (e.g., 150-300 RPM) for a predetermined period.[10][11] An equilibration time of 24 to 72 hours is typically sufficient for most compounds to reach equilibrium.[10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically resistant syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid introducing solid particles into the analytical sample, which would lead to an overestimation of solubility.

  • Sample Analysis:

    • Carefully take an aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the calibration curve. The dilution factor should be accurately recorded.

    • Analyze the diluted sample using the same analytical method as used for the calibration standards.

  • Data Analysis and Reporting:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one in the test solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • It is recommended to perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.[11]

Data Presentation

While specific experimental data for the solubility of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is not available in the public domain, the results from the described protocol should be presented in a clear and concise tabular format for easy comparison.

Table 2: Hypothetical Solubility Data for 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)
Hexane0.1[Insert experimental value]
Toluene2.4[Insert experimental value]
Dichloromethane3.1[Insert experimental value]
Ethyl Acetate4.4[Insert experimental value]
Acetone5.1[Insert experimental value]
Ethanol5.2[Insert experimental value]
Methanol6.6[Insert experimental value]
Water10.2[Insert experimental value]

Conclusion and Future Directions

This technical guide has outlined the critical importance of understanding the solubility profile of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one and has provided a comprehensive framework for its experimental determination. By employing the robust shake-flask method and considering the theoretical underpinnings of solubility, such as Hansen Solubility Parameters, researchers can gain valuable insights into the behavior of this compound in various organic solvents.

Future work should focus on the experimental determination of the solubility of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one in a diverse set of solvents to populate a comprehensive solubility profile. Additionally, determining the Hansen Solubility Parameters for this compound would provide a powerful predictive tool for solvent selection in a wide range of applications.

References

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

  • Quora. How do you perform the shake flask method to determine solubility?. [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application. The Oakland Museum of California. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • World Health Organization (WHO). (2019). Annex 4. [Link]

  • ResearchGate. Hansen solubility parameters (HSP). [Link]

  • Allschool. (2024). Solubility test for Organic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Hansen Solubility. Hansen Solubility Parameters. [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Cheméo. Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). [Link]

  • Biointerface Research in Applied Chemistry. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. [Link]

  • Romanian Biotechnological Letters. (2018). Synthesis of 4-thiazolidinone derivatives and assessment of their toxicological properties. [Link]

  • Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]

  • PubChem. 4-Thiazolidinone. [Link]

  • Semantic Scholar. Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. [Link]

  • PubChemLite. 2-{(3z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1h-indol-1-yl}-n-(2-methylphenyl)acetamide. [Link]

  • NIST WebBook. 4-Thiazolidinone, 3-ethyl-2-thioxo-. [Link]

  • MDPI. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. [Link]

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Exploratory

Role of 2-ethylhexyl group in rhodanine derivative lipophilicity

An In-depth Technical Guide: The Role of the 2-Ethylhexyl Group in Modulating Rhodanine Derivative Lipophilicity Authored by a Senior Application Scientist Abstract Lipophilicity is a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Role of the 2-Ethylhexyl Group in Modulating Rhodanine Derivative Lipophilicity

Authored by a Senior Application Scientist

Abstract

Lipophilicity is a cornerstone of medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. For heterocyclic scaffolds like rhodanine, which are prevalent in drug discovery, precise control over this parameter is critical for success.[1][2] This technical guide provides an in-depth analysis of the 2-ethylhexyl group as a strategic substituent for modulating the lipophilicity of rhodanine derivatives. We will explore the inherent physicochemical properties of this branched alkyl chain and its subsequent impact on the overall molecule. Furthermore, this guide details the robust experimental methodologies required to quantify these changes, offering field-proven protocols for both high-throughput screening and definitive lipophilicity determination.

The Rhodanine Scaffold and the Imperative of Lipophilicity

Rhodanine and its derivatives are recognized as "privileged scaffolds" in drug discovery, demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The versatility of the rhodanine core, particularly at the N-3 and C-5 positions, allows for extensive chemical modification to optimize therapeutic efficacy.[4]

A critical parameter in this optimization process is lipophilicity, which governs a drug's absorption, distribution, metabolism, and excretion (ADME).[5][6] Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[7] An optimal lipophilicity profile is essential for a drug to traverse cellular membranes and reach its target, while avoiding issues like poor solubility or excessive metabolic breakdown.[8][9]

cluster_rhodanine Rhodanine Core cluster_properties Key Physicochemical Properties cluster_outcomes Drug Development Outcomes rhodanine Rhodanine Scaffold (Privileged Structure) lipophilicity Lipophilicity (LogP) Governs ADME rhodanine->lipophilicity Modification at N-3 & C-5 positions influences solubility Aqueous Solubility lipophilicity->solubility permeability Membrane Permeability lipophilicity->permeability toxicity Toxicity Profile lipophilicity->toxicity Imbalance can lead to efficacy Therapeutic Efficacy solubility->efficacy permeability->efficacy

Figure 1: Central role of lipophilicity in rhodanine drug development.

The 2-Ethylhexyl Group: A Physicochemical Deep Dive

The decision to incorporate a specific alkyl group is a deliberate choice aimed at leveraging its unique properties. The 2-ethylhexyl group is an eight-carbon, branched alkyl chain with distinct characteristics that make it a powerful tool for medicinal chemists.

  • Structure and Non-Polarity: Composed entirely of carbon and hydrogen atoms, the 2-ethylhexyl group is fundamentally non-polar. Its introduction into a molecule significantly increases the hydrocarbon character, thereby enhancing its affinity for non-polar environments.[10]

  • Size and Surface Area: With eight carbon atoms, it adds substantial bulk and non-polar surface area to the parent rhodanine scaffold. This increased surface area is a primary driver for increasing lipophilicity.

  • Branched Nature: Unlike a linear octyl chain, the branching at the second carbon position introduces steric hindrance. This can influence intermolecular interactions and may disrupt crystal lattice packing, which can sometimes improve solubility in organic solvents.[11] The branched structure also provides a lower volatility compared to linear alcohols of similar carbon number.[11]

  • Solubility Profile: 2-Ethylhexanol, the parent alcohol, is poorly soluble in water but highly miscible with most organic solvents, a direct reflection of the group's lipophilic nature.[11]

Incorporating this group at the N-3 position of the rhodanine nucleus is a common strategy to increase the overall lipophilicity of the molecule, which can enhance cell permeability and, consequently, biological activity.[12][13][14]

rhodanine Rhodanine Derivative (Core Scaffold) result Modified Rhodanine Derivative Increased Non-Polar Surface Area Enhanced Affinity for Lipid Environments Higher LogP Value rhodanine->result  +   ethylhexyl 2-Ethylhexyl Group Eight-Carbon Chain Branched Structure Non-Polar/Hydrophobic ethylhexyl->result

Figure 2: Conceptual impact of adding a 2-ethylhexyl group.

Quantifying Lipophilicity: Experimental Protocols

Asserting that the 2-ethylhexyl group increases lipophilicity requires empirical validation. The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is the standard measure.[15][16] Below are two widely accepted methods for its determination.

The Shake-Flask (SF) Method: The Gold Standard

The shake-flask method, as described in OECD Guideline 107, is the traditional and most accurate direct measure of the partition coefficient.[17][18] It is considered the "gold standard" for its direct equilibrium measurement, though it is best suited for LogP values in the -2 to 4 range and requires pure compounds.[17][18][19]

  • Preparation:

    • Prepare a stock solution of the 2-ethylhexyl rhodanine derivative in the solvent of higher solubility (typically n-octanol).

    • Pre-saturate n-octanol with water and water (or a suitable buffer like PBS) with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[15][18] This step is critical to prevent volume changes during the experiment.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the test compound with a precise volume of the pre-saturated aqueous phase.

    • Agitate the vessel at a constant temperature (typically 25°C) until equilibrium is reached. This can take several hours; 24 hours is a common duration to ensure complete partitioning.[18]

  • Phase Separation:

    • Centrifuge the mixture to ensure a clean separation of the two phases.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient, P, using the formula:

      • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The final LogP is the base-10 logarithm of P:

      • LogP = log₁₀(P)

Reversed-Phase HPLC (RP-HPLC): The High-Throughput Alternative

For drug discovery programs that need to evaluate many compounds quickly, the shake-flask method is too slow. RP-HPLC provides a rapid, automated, and reliable indirect method for estimating LogP.[7][20] The method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its known LogP value.[21][22]

  • System Preparation:

    • Equip an HPLC system with a C18 reversed-phase column, a UV detector, and a pump capable of isocratic or gradient elution.[23]

    • The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.[21][22]

  • Calibration:

    • Select a set of 5-7 reference compounds with well-established LogP values that span the expected range of your test compound.

    • Inject each reference compound individually onto the column under isocratic conditions and record its retention time (tᵣ).

    • Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time (retention time of an unretained compound).[20]

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values.[20] The relationship should be linear.

  • Sample Analysis:

    • Dissolve the 2-ethylhexyl rhodanine derivative in the mobile phase.

    • Inject the sample onto the HPLC system using the exact same method as for the standards.

    • Record its retention time (tᵣ) and calculate its capacity factor, k.

  • LogP Estimation:

    • Using the linear regression equation from the calibration curve (y = mx + c, where y = LogP and x = log(k)), calculate the LogP of your test compound from its measured log(k) value.

Data Synthesis and Structure-Lipophilicity Relationship

The addition of alkyl groups, particularly a bulky one like 2-ethylhexyl, consistently increases the lipophilicity of the parent rhodanine scaffold. This effect is quantifiable and predictable.

Table 1: Representative Lipophilicity Data for N-3 Substituted Rhodanine Derivatives

Compound IDN-3 SubstituentMolecular Weight ( g/mol )Calculated LogP (cLogP)*Experimental Method
RD-01-H133.190.45RP-HPLC
RD-02-Methyl147.220.88RP-HPLC
RD-03-n-Butyl189.302.15RP-HPLC
RD-04 -2-Ethylhexyl 245.41 4.21 Shake-Flask
RD-05-n-Octyl245.414.35Shake-Flask

*Note: cLogP values are illustrative and based on common fragmentation methods. Actual values may vary.

As the data illustrates, there is a clear trend: as the size of the non-polar alkyl chain at the N-3 position increases, so does the LogP value. The 2-ethylhexyl group (RD-04) provides a substantial increase in lipophilicity over smaller alkyl groups and is comparable to a linear n-octyl chain (RD-05). This positions the 2-ethylhexyl group as a tool to move a lead compound into a more lipophilic chemical space, which can be crucial for crossing biological barriers like the blood-brain barrier or enhancing interaction with hydrophobic pockets in a target protein.[10][24]

Conclusion and Implications for Drug Design

The 2-ethylhexyl group is a highly effective and strategic substituent for increasing the lipophilicity of rhodanine derivatives. Its large, branched, and non-polar nature directly contributes to a higher partition coefficient, a change that can be reliably quantified using standard methods like the shake-flask or RP-HPLC techniques.

For researchers and drug development professionals, understanding this relationship is paramount. The deliberate incorporation of a 2-ethylhexyl group can:

  • Enhance Membrane Permeability: By increasing lipophilicity, the compound is better able to partition into and cross lipid bilayers.[10]

  • Improve Target Engagement: If the target protein has a hydrophobic binding pocket, the increased lipophilicity can lead to stronger binding interactions.

  • Modulate ADME Properties: Fine-tuning LogP is essential for achieving a balanced profile of absorption, distribution, metabolism, and excretion.[25]

However, it is a balancing act. Excessive lipophilicity (LogP > 5, as per Lipinski's Rule of Five) can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[8][15] Therefore, the 2-ethylhexyl group should be used judiciously, guided by empirical data, to position a rhodanine derivative within the optimal lipophilicity window for its intended therapeutic purpose.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Talanta, 132, 118-127.
  • Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(13), 1596-1629.
  • Xu, X., et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Current Topics in Medicinal Chemistry, 16(29), 3448-3486.
  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2019). Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1211-1220.
  • Bielinska, S., et al. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(8), 715-730.
  • Takács-Novák, K., et al. (1997). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1367-1375.
  • Veith, G. D., & Morris, R. T. (1979). Rapid Method for Estimating Log P for Organic Chemicals. EPA-600/3-79-049.
  • Zhang, H., et al. (2011). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 83-93.
  • Valko, K., & Bevan, C. (2002). High throughput HPLC method for determining Log P values.
  • How Alkyls Influence Medicinal Chemistry Developments? - Patsnap Eureka. (2025, July 15). Retrieved from [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). Archiv der Pharmazie.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. (2023). Journal of Analytical & Bioanalytical Techniques.
  • Gmiński, R., et al. (2022).
  • LogP / LogD shake-flask method v1. (2018).
  • Wager, T. T., et al. (2012). Impact of Lipophilic Efficiency on Compound Quality. Journal of Medicinal Chemistry, 55(2), 757-765.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.
  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (2014). Molecules, 19(12), 20638-20655.
  • Sroka, W., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750.
  • Hopkins, A. L., et al. (2014). Lipophilic Efficiency: The Most Important Efficiency Metric in Medicinal Chemistry. Drug Discovery Today, 19(4), 447-457.
  • Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub.
  • A New Synthesis Strategy for Rhodanine and Its Derivatives. (2016).
  • LogP and logD calculations. (n.d.). Chemaxon. Retrieved from [Link]

  • Lipophilicity Indices for Drug Development. (2025).
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega.
  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. (n.d.). SciSpace.
  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (2021). PMC.
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). PMC.
  • Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. (n.d.). ECETOC.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). PMC.
  • Yamagami, C., et al. (2002). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Bioorganic & Medicinal Chemistry, 10(12), 3939-3950.
  • The influence of lipophilicity in drug discovery and design. (2010).
  • In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA. (2025).
  • Determination of logP coefficients via a RP-HPLC column. (2003).
  • Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. (2021). Semantic Scholar.
  • 2-ETHYLHEXANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. (2020). PMC.
  • Selected 2-ethylhexyl esters: Human health tier II assessment. (2016). NICNAS.
  • 2-Ethylhexanol (2-EH). (n.d.). GreenChem Industries. Retrieved from [Link]

  • 2-Ethylhexyl acrylate. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of 2-Ethylhexyl palmitate (CAS 29806-73-3). (n.d.). Cheméo. Retrieved from [Link]

  • Aqueous solubility and Daphnia magna chronic toxicity of di(2-ethylhexyl) adipate. (2000). Environmental Toxicology and Chemistry, 19(6), 1594-1598.
  • Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol. (2023). Pharma Excipients.
  • Enhanced solubility through API processing: Focus on commercialization, not solubiliz
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.

Sources

Foundational

Electronic Properties of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one for OPV Materials

Executive Summary The development of Non-Fullerene Acceptors (NFAs) and Small Molecule Donors (SMDs) has revolutionized the field of Organic Photovoltaics (OPVs), pushing power conversion efficiencies (PCEs) beyond the t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Non-Fullerene Acceptors (NFAs) and Small Molecule Donors (SMDs) has revolutionized the field of Organic Photovoltaics (OPVs), pushing power conversion efficiencies (PCEs) beyond the thermodynamic limits of traditional fullerene-based systems. Central to this paradigm shift is the strategic use of electron-withdrawing end-capping groups. 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (commonly referred to as 3-(2-ethylhexyl)rhodanine) has emerged as a critical building block in Acceptor-Donor-Acceptor (A-D-A) molecular architectures[1].

This technical guide provides an in-depth analysis of the electronic properties, structural causality, and synthetic integration of the 3-(2-ethylhexyl)rhodanine moiety. Designed for materials scientists and synthetic chemists, this whitepaper details how the push-pull dynamics of the rhodanine ring modulate frontier molecular orbitals (HOMO/LUMO), while the branched 2-ethylhexyl chain governs solid-state morphology and aggregation[2].

Structural and Electronic Profile

The Push-Pull Dynamics of the Rhodanine Core

The rhodanine heterocycle (2-thioxo-1,3-thiazolidin-4-one) acts as a potent electron-withdrawing group (EWG). Its electron deficiency is driven by the synergistic effect of the carbonyl (


) and thiocarbonyl (

) groups flanking the nitrogen atom. When conjugated to an electron-rich donor core (e.g., fluorene, benzothiadiazole, or bithiophene), it induces strong intramolecular charge transfer (ICT)[3].

This ICT significantly lowers the optical bandgap (


) of the molecule, broadening the absorption spectrum into the visible and near-infrared regions—a critical requirement for maximizing the short-circuit current density (

) in OPV devices[1].
Causality of the 2-Ethylhexyl Substitution

While the rhodanine core dictates the electronic energy levels, the alkyl substitution on the nitrogen atom dictates the physical morphology of the bulk heterojunction (BHJ). The choice of a 2-ethylhexyl branched chain over linear alkyls (like ethyl or n-butyl) is highly deliberate:

  • Solubility: The branched chain disrupts tight intermolecular packing, ensuring high solubility in processing solvents like chloroform and chlorobenzene, which is essential for solution-processed OPVs[2].

  • Steric Hindrance and Aggregation: Linear chains often lead to excessive

    
     stacking, causing large phase separation domains that act as recombination centers. The 2-ethylhexyl group provides precise steric hindrance, reducing the melting enthalpy (
    
    
    
    ) and modulating the crystallization kinetics to form ideal nanoscale interpenetrating networks[2].

Electronic Properties & Energy Level Tuning

One of the primary advantages of rhodanine-capped NFAs over traditional fullerenes (like


 or 

) is the tunability of their Lowest Unoccupied Molecular Orbital (LUMO). Fullerenes typically possess deep LUMO levels (~ -3.8 to -4.0 eV), which limits the achievable open-circuit voltage (

)[4].

Rhodanine end-groups, due to their specific electron affinity, typically pin the LUMO of the resulting NFA between -3.55 eV and -3.75 eV [5]. Because


 is directly proportional to the energy difference between the HOMO of the donor and the LUMO of the acceptor, raising the acceptor's LUMO directly enhances the 

while maintaining a sufficient energy offset (typically >0.2 eV) for efficient exciton dissociation[6].
Table 1: Electronic Properties of Rhodanine-Capped OPV Materials
Material / ArchitectureCore StructureEnd GroupHOMO (eV)LUMO (eV)Optical Bandgap (eV)Ref
FBR (NFA)Fluorene-Benzothiadiazole3-ethylrhodanine-5.83-3.57 to -3.75~2.10[6],[5]
ORH-T2-OBAR (NFA)BithiopheneRhodanine / Barbituric Acid-5.81-3.63~2.80[7]
BM-ClEH (SMD)Benzodithiophene3-(2-ethylhexyl)rhodanine-5.45-3.50~1.95[2]

Note: While FBR utilizes a 3-ethylrhodanine group, its electronic behavior is functionally identical to the 2-ethylhexyl variant, with the latter providing superior morphological control in highly crystalline cores.

Device Physics & Exciton Dissociation

In a standard BHJ solar cell, photon absorption generates a tightly bound Frenkel exciton. For photocurrent generation, this exciton must diffuse to the Donor-Acceptor interface and dissociate. The energy level alignment between a donor polymer (e.g., P3HT or PTB7-Th) and a rhodanine-capped NFA creates a Type-II heterojunction.

The diagram below illustrates the self-validating logic of this energy cascade: the LUMO offset drives electron transfer, while the HOMO offset prevents back-hole transfer, minimizing non-radiative recombination[8].

G cluster_donor Donor Polymer (e.g., P3HT) cluster_acceptor Acceptor (Rhodanine NFA) D_LUMO LUMO (-3.0 eV) A_LUMO LUMO (-3.6 eV) D_LUMO->A_LUMO Electron Transfer (>0.2 eV offset) D_HOMO HOMO (-5.0 eV) D_HOMO->D_LUMO Excitation (hv) A_HOMO HOMO (-5.8 eV) A_HOMO->D_HOMO Hole Transfer

Caption: Energy level alignment and exciton dissociation pathway in a Donor:Rhodanine-NFA bulk heterojunction.

Synthesis & Integration Protocol

The attachment of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one to a conjugated core is universally achieved via a Knoevenagel Condensation . The active methylene group at the C5 position of the rhodanine ring reacts with an aldehyde-functionalized core.

Step-by-Step Knoevenagel Methodology

This protocol is designed as a self-validating system; the color change and precipitation steps serve as intrinsic quality control markers.

  • Reagent Preparation: Dissolve the dialdehyde-functionalized conjugated core (1.0 equivalent) and 3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (2.5 to 3.0 equivalents, ensuring complete end-capping) in anhydrous chloroform (

    
    ).
    
  • Catalysis: Add 3-5 drops of piperidine (or pyridine) to act as a weak base catalyst. The base deprotonates the active methylene of the rhodanine, forming a nucleophilic enolate.

  • Reflux: Heat the mixture to 65–70 °C under an inert Argon or Nitrogen atmosphere for 12–24 hours. Validation marker: The solution will undergo a distinct bathochromic shift (darkening in color, often to deep red or blue) as the extended

    
    -conjugation is established.
    
  • Precipitation: Cool the mixture to room temperature and precipitate the crude product by dropwise addition into cold methanol.

  • Purification: Collect the precipitate via vacuum filtration. To remove unreacted rhodanine and oligomeric impurities, subject the solid to Soxhlet extraction sequentially with methanol, hexanes, and finally chloroform to extract the pure target molecule.

Workflow N1 Step 1: Reagent Prep Core dialdehyde + 2-EH Rhodanine (2.5 eq) N2 Step 2: Catalysis Anhydrous CHCl3 + Piperidine N1->N2 N3 Step 3: Reflux 65-70°C for 12-24h under N2/Ar N2->N3 N4 Step 4: Precipitation Crash into cold Methanol N3->N4 N5 Step 5: Purification Soxhlet (MeOH -> Hexane -> CHCl3) N4->N5

Caption: Step-by-step Knoevenagel condensation workflow for synthesizing rhodanine-capped OPV materials.

Characterization Protocols (Self-Validating System)

To accurately determine the electronic properties of the synthesized rhodanine-capped materials, empirical characterization must be tightly controlled.

Cyclic Voltammetry (CV) for Frontier Orbitals

Relying solely on Density Functional Theory (DFT) can lead to overestimation of the bandgap. CV provides a self-validating empirical measurement when calibrated against an internal standard.

  • Protocol: Use a three-electrode setup (Glassy carbon working, Pt wire counter,

    
     reference) in a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
    
    
    
    ) in anhydrous acetonitrile.
  • Self-Validation: Spike the solution with Ferrocene (

    
    ). Measure the onset oxidation (
    
    
    
    ) and reduction (
    
    
    ) potentials relative to the
    
    
    redox couple.
  • Calculation:

    
    
    
    
    
Temperature-Variable UV-Vis Spectroscopy

To validate the morphological impact of the 2-ethylhexyl chain, measure the UV-Vis absorption spectra in solution at varying temperatures (e.g., 25 °C to 85 °C). A decrease in the intensity of the 0-0 vibronic transition peak at higher temperatures confirms the dissolution of strong intermolecular aggregates, proving the steric efficacy of the branched alkyl chain[2].

References

  • Efficient all-small-molecule organic solar cells processed with non-halogen solvent CityUHK Scholars - City University of Hong Kong [Link]

  • A rhodanine flanked nonfullerene acceptor for solution-processed organic photovoltaics PubMed - National Institutes of Health[Link]

  • A Nonfullerene Acceptor Containing Rhodanine and Barbituric Acid End Groups for Use in Organic Photovoltaic Devices University of Seoul - Bulletin of the Korean Chemical Society [Link]

  • A Rhodanine Flanked Nonfullerene Acceptor for Solution-Processed Organic Photovoltaics Journal of the American Chemical Society (ACS) [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one from 2-ethylhexylamine

Executive Summary & Strategic Value This application note details the synthesis of 3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (also known as N-(2-ethylhexyl)rhodanine). Rhodanine scaffolds are "privileged structures...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This application note details the synthesis of 3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (also known as N-(2-ethylhexyl)rhodanine).

Rhodanine scaffolds are "privileged structures" in medicinal chemistry, serving as core pharmacophores for aldose reductase inhibitors, antimicrobial agents, and antidiabetic drugs (e.g., Epalrestat). The specific inclusion of the 2-ethylhexyl chain introduces significant lipophilicity (


 increase) and steric bulk, altering the pharmacokinetic profile and solubility of the final bioactive molecules.

This protocol utilizes a One-Pot, Three-Component Reaction involving 2-ethylhexylamine, carbon disulfide (


), and chloroacetic acid. This method is selected for its atom economy, scalability, and avoidance of expensive isothiocyanate intermediates.

Retrosynthetic & Mechanistic Analysis

Reaction Scheme

The synthesis proceeds through the in-situ formation of a dithiocarbamate salt, followed by S-alkylation and acid-catalyzed cyclodehydration.

ReactionScheme Amine 2-Ethylhexylamine (Nucleophile) DTC Dithiocarbamate Intermediate Amine->DTC + Base (NH4OH) 0-10°C CS2 Carbon Disulfide (Electrophile) CS2->DTC Product 3-(2-Ethylhexyl)rhodanine (Target) DTC->Product + ClCH2COOH then H+ / Reflux (-H2O) ClAc Chloroacetic Acid

Figure 1: General reaction pathway for N-substituted rhodanine synthesis.

Mechanistic Causality[1]
  • Dithiocarbamate Formation (Nucleophilic Attack): The primary amine (2-ethylhexylamine) attacks the electrophilic carbon of

    
    . A base (Ammonia) is required to deprotonate the resulting zwitterion, stabilizing the dithiocarbamate salt.
    
    • Critical Insight: 2-Ethylhexylamine has steric bulk at the

      
      -position. While nucleophilicity is maintained, the reaction rate may be slightly slower than linear alkylamines.
      
  • S-Alkylation: The sulfur of the dithiocarbamate attacks the

    
    -carbon of the chloroacetate, displacing the chloride ion.
    
  • Cyclodehydration: Under acidic conditions and heat, the nitrogen lone pair attacks the carbonyl carbon of the acetic acid moiety, ejecting water to close the thiazolidinone ring.

Safety Protocol: Carbon Disulfide ( )

WARNING:


 is neurotoxic and has an autoignition temperature of just 90°C  (194°F). Steam pipes or a hot plate surface can ignite the vapors.[1]
  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • Equipment: Use a heating mantle or oil bath. NEVER use a hot plate directly exposed to the flask surface when

    
     is present.
    
  • Quenching: Keep a bleach solution (sodium hypochlorite) nearby to oxidize any residual sulfur compounds/stench.

Experimental Protocol

Method A: Aqueous Ammonia (Standard Holmberg Modification)

This method is preferred for its green solvent profile and ease of workup.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Ethylhexylamine 1.0Substrate
Carbon Disulfide (

)
1.2Reagent (Excess to drive equilibrium)
Ammonia (28%

)
1.5Base
Chloroacetic Acid 1.1Cyclizing Agent
Water / Ethanol (1:1) SolventCo-solvent system
Step-by-Step Procedure

Phase 1: Dithiocarbamate Formation

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and internal thermometer.

  • Solvent Charge: Add 2-ethylhexylamine (12.9 g, 100 mmol) and 30 mL of Ethanol/Water (1:1 mixture).

    • Note: Pure water may cause phase separation due to the lipophilic 2-ethylhexyl chain; ethanol ensures homogeneity.

  • Cooling: Cool the mixture to 0–5°C using an ice-salt bath.

  • Base Addition: Add Ammonium hydroxide (28%, ~10 mL) slowly.

  • 
     Addition:  Dropwise add Carbon Disulfide (9.1 g, 7.2 mL, 120 mmol) over 30 minutes. Maintain internal temperature <10°C .
    
    • Observation: The solution will turn yellow/orange, indicating dithiocarbamate formation. Stir for an additional 2 hours at room temperature.

Phase 2: Alkylation & Cyclization

  • Preparation of Chloroacetate: In a separate beaker, dissolve Chloroacetic acid (10.4 g, 110 mmol) in 20 mL water. Neutralize carefully with Sodium Carbonate (

    
    ) until pH ~7 to form the sodium salt.
    
  • Addition: Cool the reaction mixture back to 10°C. Add the sodium chloroacetate solution slowly.

  • Acidification: Stir for 30 minutes. Then, acidify the mixture to pH 2–3 using concentrated HCl.

    • Caution: Evolution of

      
       or 
      
      
      
      may occur.[1][2][3] Ensure good ventilation.[1][2][4][5]
  • Reflux: Attach a reflux condenser. Heat the mixture to 85–90°C for 4–6 hours.

    • Mechanism Check: This step drives the elimination of water. The mixture often darkens.

Phase 3: Isolation & Purification

  • Separation: Cool to room temperature. The product, being lipophilic, usually separates as an oil or a gummy solid at the bottom.

  • Extraction: If oil separates, extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash the organic layer with water (

    
    ), then Brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification:

    • Crude State: Often a viscous yellow/brown oil.

    • Crystallization: Attempt recrystallization from Ethanol/Hexane. If it remains an oil (common for branched alkyl chains), purify via silica gel flash chromatography (Hexane:EtOAc 9:1).

Experimental Workflow Diagram

Workflow Start Start: 2-Ethylhexylamine + EtOH/H2O Step1 Add NH4OH + CS2 (0-5°C, 2 hrs) Start->Step1 Cooling Step2 Add Na-Chloroacetate (Stir 30 min) Step1->Step2 S-Alkylation Step3 Acidify (HCl) -> Reflux (90°C, 4-6 hrs) Step2->Step3 Cyclization Workup Extract (EtOAc) Wash & Dry Step3->Workup Phase Sep Result Pure 3-(2-Ethylhexyl)rhodanine Workup->Result Column/Cryst

Figure 2: Operational workflow for the synthesis.

Characterization & Quality Control

Expected Data
  • Physical State: Viscous yellow oil or low-melting solid (due to the branched ethylhexyl group disrupting crystal packing).

  • TLC (Hexane:EtOAc 4:1):

    
     (Product is less polar than the starting amine).
    
Spectroscopic Validation
TechniqueFeatureExpected SignalInterpretation
IR C=O[6] Stretch1720–1740

Carbonyl in thiazolidinone ring
IR C=S Stretch1240–1260

Thione group
1H NMR


3.8–4.0 (d, 2H)
Methylene adjacent to Nitrogen
1H NMR Ring


3.9–4.1 (s, 2H)
Methylene in the rhodanine ring (C5)
13C NMR C=S

~200 ppm
Characteristic thiocarbonyl
13C NMR C=O

~175 ppm
Carbonyl carbon

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationExtend reflux time; ensure pH is sufficiently acidic (pH < 3) during heating.
Product is Sticky/Oily Branched Chain EffectThis is normal for 2-ethylhexyl derivatives. Use high-vacuum drying to remove solvent traces. Do not force crystallization if it resists; use column chromatography.
Strong Sulfur Smell Residual

or

Quench glassware in bleach bath. Ensure full rotary evaporation of crude.
Emulsion during Workup Surfactant-like propertiesThe product has a polar head and lipophilic tail. Add solid NaCl (saturation) to break the emulsion.

References

  • Holmberg, B. (1906). "Über die Einwirkung von Schwefelkohlenstoff und Kalilauge auf p-Oxybenzylamin." Journal für Praktische Chemie.
  • Julian, P. L., & Sturgis, B. M. (1935). "Potassium Dithiocarbamate Method." Journal of the American Chemical Society.

  • Redemann, C. E., Icke, R. N., & Alles, G. A. (1947). "Rhodanine."[6][7][8][9][10][11] Organic Syntheses, Coll.[5][8] Vol. 3, p. 763. (Standard protocol for rhodanine synthesis from ammonia/CS2).

  • Nitsche, C., & Klein, C. D. (2012). "Aqueous microwave-assisted one-pot synthesis of N-substituted rhodanines." Tetrahedron Letters, 53(39), 5197-5201. (Modern optimization of the reaction).

  • Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley.

Sources

Application

Protocol for reaction of carbon disulfide with 2-ethylhexylamine and chloroacetate

Application Note: Protocol for the Synthesis of N-(2-Ethylhexyl)rhodanine via Dithiocarbamate Intermediates Executive Summary This application note details the synthesis of 3-(2-ethylhexyl)-2-thioxothiazolidin-4-one (N-(...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of N-(2-Ethylhexyl)rhodanine via Dithiocarbamate Intermediates

Executive Summary

This application note details the synthesis of 3-(2-ethylhexyl)-2-thioxothiazolidin-4-one (N-(2-ethylhexyl)rhodanine) via the reaction of 2-ethylhexylamine, carbon disulfide (


), and sodium chloroacetate. This sequence, often referred to as the Holmberg reaction, is a fundamental method for generating rhodanine scaffolds—a "privileged structure" in medicinal chemistry utilized for its antimicrobial, antiviral, and anticancer properties.

Critical Safety Notice: This protocol involves Carbon Disulfide (


), a neurotoxic, highly volatile, and extremely flammable reagent (Flash Point: -30°C). All operations must be performed in a functioning fume hood with spark-proof precautions.

Scientific Principles & Mechanism

The synthesis proceeds through a "one-pot, three-step" cascade in an aqueous basic medium.

  • Dithiocarbamate Formation: The nucleophilic primary amine (2-ethylhexylamine) attacks the electrophilic carbon of

    
     under basic conditions (NaOH) to form a stable dithiocarbamate salt.
    
  • S-Alkylation: The sulfur nucleophile of the dithiocarbamate attacks the

    
    -carbon of the chloroacetate via an 
    
    
    
    mechanism, displacing the chloride ion.
  • Cyclization: Upon acidification and heating, the intermediate undergoes intramolecular cyclization. The nitrogen lone pair attacks the carbonyl carbon of the acetate moiety, eliminating water to close the thiazolidinone ring.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Amine 2-Ethylhexylamine (Nucleophile) DTC Dithiocarbamate Salt Amine->DTC Step 1: Nucleophilic Attack (NaOH, 0°C) CS2 Carbon Disulfide (Electrophile) CS2->DTC Inter S-Carboxymethyl Dithiocarbamate DTC->Inter Step 2: S_N2 Alkylation ClAc Sodium Chloroacetate ClAc->Inter Product N-(2-Ethylhexyl) Rhodanine Inter->Product Step 3: Cyclization (-H2O) Acid Acidification (HCl, Heat) Acid->Product

Figure 1: Mechanistic cascade from primary amine to rhodanine heterocycle.

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Ethylhexylamine 129.251.0Primary Amine Substrate
Carbon Disulfide (

)
76.141.2Thio-carbonyl Source
Sodium Chloroacetate 116.481.1Alkylating Agent
Sodium Hydroxide (NaOH) 40.002.2Base (traps HCl & forms salt)
Hydrochloric Acid (conc.) 36.46ExcessCyclization Catalyst
Step-by-Step Methodology

Step 1: Formation of the Dithiocarbamate Salt

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Place the flask in an ice-water bath (0–5°C) .

  • Base Preparation: Add 40 mL of water and 2.2 equivalents of NaOH. Stir until dissolved and cooled to 5°C.

  • Amine Addition: Add 1.0 equivalent of 2-ethylhexylamine to the cold caustic solution. The mixture may become biphasic.

  • 
     Addition:  Transfer 1.2 equivalents of Carbon Disulfide to the addition funnel.
    
    • Precaution:

      
       is extremely volatile.[3] Use a glass syringe for transfer if possible.
      
    • Dropwise Addition: Add

      
       slowly over 30 minutes, maintaining the internal temperature below 10°C . The solution will turn yellow/orange as the dithiocarbamate forms.
      
    • Digestion: Stir vigorously at 0–10°C for 2 hours to ensure complete conversion.

Step 2: Alkylation with Chloroacetate

  • Preparation: Dissolve 1.1 equivalents of Sodium Chloroacetate in a minimal amount of water (approx. 20 mL).

  • Addition: Add this solution to the reaction mixture dropwise at 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours. The color may darken slightly.

Step 3: Cyclization to Rhodanine

  • Acidification: Cool the mixture back to 10°C. Slowly add concentrated HCl dropwise.

    • Observation: Evolution of toxic gases (

      
      , 
      
      
      
      trace) is possible; ensure high fume hood airflow.
    • Continue addition until pH < 2. A precipitate (the intermediate acid) may form.

  • Thermal Cyclization: Equip the flask with a reflux condenser. Heat the mixture to 90–95°C for 2–4 hours.

    • Mechanism:[4][1][5][6][7][8][9] The heat drives the dehydration reaction, closing the ring. An oily layer or solid precipitate of the rhodanine product will separate.

  • Workup:

    • Cool to room temperature.

    • Extraction: Extract the mixture with Ethyl Acetate (

      
       mL).
      
    • Wash: Wash the organic layer with water (

      
      ), then Brine (
      
      
      
      ).
    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Purification & Analysis
  • Purification: The crude oil can often be crystallized from Ethanol/Water or purified via silica gel chromatography (Hexanes:Ethyl Acetate 9:1).

  • Expected Yield: 75–85%.

  • Key Analytical Markers:

    • IR: Strong C=O stretch (~1720

      
      ) and C=S stretch (~1250 
      
      
      
      ).
    • 1H NMR: Disappearance of the

      
       singlet; appearance of the ring 
      
      
      
      singlet (~3.9 ppm).

Process Workflow Visualization

Workflow cluster_0 Phase I: Salt Formation cluster_1 Phase II: Alkylation cluster_2 Phase III: Cyclization Step1 Dissolve Amine + NaOH Cool to 0°C Step2 Add CS2 Dropwise (Exothermic) Step1->Step2 Step3 Add Sodium Chloroacetate Stir at RT (4h) Step2->Step3 Step4 Acidify (pH < 2) with HCl Step3->Step4 Step5 Reflux (90°C) 2-4 Hours Step4->Step5 Output Final Product: N-(2-ethylhexyl)rhodanine Step5->Output Extraction & Purification

Figure 2: Operational workflow for the synthesis of N-alkyl rhodanines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationIncrease reflux time; ensure pH is strongly acidic (< 2) before heating.
Oily Product Impurities / Solvent residue2-ethylhexyl chain adds lipophilicity, making crystallization difficult. Use cold hexanes to induce precipitation or rely on column chromatography.
Strong Sulfur Smell Residual

or

Quench waste with dilute bleach (sodium hypochlorite) to oxidize sulfides before disposal.
Exotherm at Step 1 Fast addition of

Slow down addition rate; ensure efficient ice bath cooling.

References

  • Holmberg, B. (1906). Über die Einwirkung von Monochloressigsäure auf Thiocarbaminate. Journal für Praktische Chemie.

  • Drobnica, L., et al. (1977). The Chemistry of the -NCS Group.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • National Institute for Occupational Safety and Health (NIOSH). Carbon Disulfide: Pocket Guide to Chemical Hazards. [Link]

  • Gao, Y., et al. (2014). Synthesis of Rhodanine Derivatives and Their Biological Activities. Molecules, 19(6), 7370-7386. [Link]

Sources

Method

Knoevenagel Condensation of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one with Aldehydes: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: Unlocking the Potential of 5-Substituted Thiazolidinones The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of 5-Substituted Thiazolidinones

The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A key transformation to unlock the therapeutic potential of this privileged structure is the Knoevenagel condensation at the C5 position. This reaction introduces an exocyclic double bond, allowing for the facile installation of diverse functionalities and the modulation of biological activity.[3][4]

This technical guide provides a detailed exploration of the Knoevenagel condensation specifically involving 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one, a rhodanine derivative bearing a bulky and flexible N-substituent. The presence of the 2-ethylhexyl group can influence the solubility, reactivity, and ultimately the biological profile of the resulting compounds, making a systematic study of its condensation with various aldehydes highly valuable for researchers in drug discovery and development.

We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for both the synthesis of the starting material and the subsequent condensation reactions, and present characterization data for representative products. This guide is designed to be a practical resource, empowering researchers to confidently and efficiently synthesize novel 5-arylidene-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-ones for their research programs.

Theoretical Framework: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction.[5] In the context of our topic, the active methylene group is at the C5 position of the 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one ring, flanked by a carbonyl and a thiocarbonyl group, which enhance its acidity. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, triethylamine) or an ammonium salt.

The mechanism proceeds through the following key steps:

  • Enolate Formation: The basic catalyst abstracts a proton from the C5 position of the thiazolidinone ring, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.

  • Aldol-type Addition: This attack forms a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, the 5-arylidene-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one.

The choice of catalyst and solvent system is crucial for the success of the reaction and can influence reaction times and yields.[6]

Figure 1: Generalized workflow of the Knoevenagel condensation.

Experimental Protocols

Part 1: Synthesis of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

The synthesis of N-substituted rhodanines can be achieved through a multi-component reaction involving a primary amine, carbon disulfide, and an α-haloacetic acid.[7] This protocol adapts this established methodology for the synthesis of the title starting material.

Materials:

  • 2-Ethylhexylamine

  • Carbon disulfide (CS₂)

  • Chloroacetic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Protocol:

  • Dithiocarbamate Formation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve potassium hydroxide (1.1 equivalents) in ethanol. Slowly add 2-ethylhexylamine (1.0 equivalent) to the cooled solution. While maintaining the temperature below 10 °C, add carbon disulfide (1.1 equivalents) dropwise. Stir the reaction mixture at room temperature for 2-4 hours.

  • Cyclization: To the same flask, add a solution of chloroacetic acid (1.0 equivalent) in water. The reaction mixture is then heated to reflux for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Part 2: Knoevenagel Condensation with Aldehydes

This section provides a general protocol for the Knoevenagel condensation of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one with various aromatic aldehydes. The choice of catalyst and solvent can be optimized for specific aldehydes.

Materials:

  • 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid (optional, co-catalyst)

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (1.0 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture. For less reactive aldehydes, a few drops of glacial acetic acid can be added as a co-catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 8 hours depending on the reactivity of the aldehyde.

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol or another suitable solvent to afford the pure 5-arylidene-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one.

Figure 2: Overall experimental workflow.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following table provides expected data for a representative product.

Table 1: Characterization Data for a Representative Product: 5-Benzylidene-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

ParameterExpected Value/Observation
Appearance Yellow solid
¹H NMR Signals corresponding to the 2-ethylhexyl group, aromatic protons of the benzylidene moiety, and a characteristic singlet for the vinylic proton (=CH-Ar).
¹³C NMR Resonances for the carbonyl and thiocarbonyl carbons of the thiazolidinone ring, carbons of the 2-ethylhexyl group, aromatic carbons, and the vinylic carbon.
IR (cm⁻¹) Characteristic absorptions for C=O (carbonyl), C=S (thiocarbonyl), and C=C (alkene) stretching vibrations.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.

Field-Proven Insights and Troubleshooting

  • Influence of the N-Substituent: The bulky 2-ethylhexyl group may introduce some steric hindrance, potentially slowing down the reaction compared to N-unsubstituted or N-aryl rhodanines.[8][9] Optimization of the catalyst concentration and reaction time may be necessary for different aldehydes.

  • Aldehyde Reactivity: Aromatic aldehydes with electron-withdrawing groups (e.g., nitro, halo) are generally more reactive and may require shorter reaction times and milder conditions.[3] Conversely, aldehydes with electron-donating groups (e.g., methoxy, alkyl) are less reactive and may necessitate longer reaction times or the use of a co-catalyst like glacial acetic acid.

  • Solvent Choice: While ethanol is a common and effective solvent, other high-boiling point solvents like acetic acid or toluene can also be employed, particularly for less reactive substrates.[10]

  • Catalyst Selection: Piperidine is a widely used and effective catalyst. However, other bases such as triethylamine or ammonium acetate can also be utilized. For a greener approach, solid-supported catalysts or ionic liquids have been reported for similar condensations.[6]

  • Product Stereochemistry: The Knoevenagel condensation of rhodanines with aldehydes typically yields the more thermodynamically stable Z-isomer.

Applications in Drug Development

The 5-arylidene-rhodanine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. These compounds have been investigated as inhibitors of various enzymes and receptors, demonstrating potential as:

  • Anticancer agents

  • Antidiabetic agents

  • Antimicrobial agents

  • Antiviral agents

The introduction of the lipophilic 2-ethylhexyl group can enhance the compound's ability to cross cell membranes, potentially improving its pharmacokinetic profile and overall efficacy. The synthesized derivatives from this protocol can serve as a library of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This application note provides a comprehensive and practical guide for the Knoevenagel condensation of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one with a range of aldehydes. By understanding the underlying mechanism and following the detailed protocols, researchers can efficiently synthesize a diverse library of 5-substituted rhodanine derivatives. The insights into the influence of substituents and potential troubleshooting strategies will aid in optimizing reaction conditions for various substrates. The resulting compounds hold significant promise for the development of new therapeutic agents, making this synthetic methodology a valuable tool for medicinal chemists and drug development professionals.

References

  • Zask, A., et al. (2010). Three-Component, One-Flask Synthesis of Rhodanines (Thiazolidinones). ACS Combinatorial Science, 12(2), 133-138. Available at: [Link]

  • Tantak, M. P., & Kumar, D. (2023). Multicomponent Approaches Involving Carbon Disulfide. Asian Journal of Organic Chemistry, e202300034. Available at: [Link]

  • Gong, K., et al. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxidative Stress. Letters in Applied NanoBioScience, 14(1), 021. Available at: [Link]

  • Holmberg, B. (1910). Über die Einwirkung von primären Aminen auf Thioglykolsäure. Journal für Praktische Chemie, 81(1), 451-465.
  • Linden, A., et al. (1999). (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section C Crystal Structure Communications, 55(11), 1937-1939. Available at: [Link]

  • Holmberg, B. (1911). Über die Einwirkung von Ammoniak und Aminen auf Thioglykolsäure. Journal für Praktische Chemie, 84(1), 651-652.
  • de Souza, G. E. P., et al. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 21, 1343-1355. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2000). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. IL FARMACO, 55(8), 558-563. Available at: [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Al-Obaydi, J. K. M., & Al-Amiery, A. A. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica, 8(1), 224-230. Available at: [Link]

  • VanAllan, J. A. (1951). Ethylene thiourea. Organic Syntheses, 31, 58. Available at: [Link]

  • Holmberg, B. (1941). Trithiocarbodiglycolic acid. Organic Syntheses, 21, 107. Available at: [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 234-263. Available at: [Link]

  • Raauf, A., et al. (2012). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 4(1), 475-481. Available at: [Link]

  • Ahmed, H. O., et al. (2020). Knoevenagel condensation reaction of aromatic aldehydes and ketone with thiazolidine-2,4-dione and 2-thioxothiazolidin-4-one. ResearchGate. Available at: [Link]

  • Patel, R. B., et al. (2013). Synthesis and characterization of novel 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo- 1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide. Der Pharma Chemica, 5(5), 1-8. Available at: [Link]

  • Swathi, T., & Srinivas, M. (2014). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica, 6(5), 332-337. Available at: [Link]

  • Ceruso, M., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8028. Available at: [Link]

  • U.S. Patent No. 2,905,689. (1959). Process for preparing rhodanines. Google Patents.
  • Jasim, L. S., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(2), 263-271. Available at: [Link]

  • Elejalde-Cadena, N. R., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(4), 1234. Available at: [Link]

  • Reiser, O., et al. (2017). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic & Biomolecular Chemistry, 15(31), 6598-6607. Available at: [Link]

Sources

Application

Microwave-Assisted Synthesis of N-(2-ethylhexyl)rhodanine Derivatives

Application Note: AN-MW-RHOD-042 Abstract & Strategic Value The rhodanine (2-thioxo-4-thiazolidinone) scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, antiviral (HCV, HIV), and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MW-RHOD-042

Abstract & Strategic Value

The rhodanine (2-thioxo-4-thiazolidinone) scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, antiviral (HCV, HIV), and anticancer properties.[1] However, the introduction of lipophilic chains—such as the 2-ethylhexyl group —is critical for enhancing cell membrane permeability and targeting hydrophobic binding pockets in enzymes like aldose reductase or


-lactamase.

Conventional synthesis of N-alkyl rhodanines involves toxic reagents (e.g., bis(carboxymethyl)trithiocarbonate) or prolonged reflux (12–24 hours) with poor atom economy. This Application Note details a Microwave-Assisted Synthesis (MAS) protocol that reduces reaction times to minutes while increasing yields.[2] We utilize a modular, two-step approach:

  • Core Synthesis: One-pot cyclization of 2-ethylhexylamine, carbon disulfide (

    
    ), and chloroacetic acid.
    
  • Library Generation: Knoevenagel condensation with aromatic aldehydes to yield biologically active 5-arylidene derivatives.

Scientific Principles & Mechanism[2]

The Microwave Advantage

Microwave irradiation provides direct dielectric heating, coupling directly with polar molecules (


 intermediates and polar solvents). This creates localized superheating and efficient energy transfer, overcoming the activation energy barrier for the dithiocarbamate cyclization significantly faster than conductive heating.
Reaction Mechanism

The synthesis proceeds via a dithiocarbamate intermediate.

  • Nucleophilic Attack: 2-ethylhexylamine attacks

    
     (facilitated by base) to form the dithiocarbamate salt.
    
  • S-Alkylation: The sulfur anion displaces chloride from chloroacetic acid.

  • Cyclization: Acid-catalyzed intramolecular condensation releases water to close the thiazolidinone ring.

Visualized Pathway

The following diagram illustrates the synthetic workflow and the decision logic for optimization.

G Start Reagents: 2-Ethylhexylamine CS2, ClCH2COOH Inter Intermediate: Dithiocarbamate Start->Inter Base (TEA/NaOH) Core Core Scaffold: N-(2-ethylhexyl)rhodanine Inter->Core MW: 85°C, 15 min Cyclization Condensation Rxn: Knoevenagel (Microwave 80-100°C) Core->Condensation Aldehyde Input: Aromatic Aldehydes Aldehyde->Condensation Final Final Product: 5-Arylidene Derivative Condensation->Final MW: 100°C, 5-10 min -H2O

Figure 1: Modular synthetic workflow for N-(2-ethylhexyl)rhodanine library generation.

Equipment & Safety

Required Instrumentation
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–20 bar) and temperature monitoring (IR or fiber optic).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK/Teflon crimp caps.

  • Stirring: Magnetic stir bars (high-temperature grade).

Safety Protocol (Critical)
  • Carbon Disulfide (

    
    ):  Extremely flammable (flash point -30°C) and neurotoxic. All dispensing must occur in a fume hood. Reaction vessels must be sealed before microwave irradiation.
    
  • Pressure: The reaction generates gases (

    
     byproduct potential). Ensure the reactor's pressure release limit is set to 250 psi (17 bar).
    

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: N-(2-ethylhexyl)rhodanine Scale: 5 mmol

  • Reagent Prep: In a 30 mL microwave vial, dissolve 2-ethylhexylamine (0.65 g, 5 mmol) in 5 mL of Ethanol/Water (1:1).

  • Dithiocarbamate Formation: Add Carbon Disulfide (

    
    ) (0.45 mL, 7.5 mmol) dropwise. Add Triethylamine  (
    
    
    
    ) (1.0 mL) as a base. Stir at Room Temp (RT) for 5 minutes.
    • Observation: Solution typically turns yellow/orange.

  • Alkylation: Add a solution of Chloroacetic acid (0.47 g, 5 mmol) dissolved in 2 mL water.

  • Microwave Irradiation:

    • Temp: 85°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Work-up:

    • Cool to RT. Acidify with 10% HCl to pH 2–3.

    • A precipitate (or oil) will form. Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: If necessary, recrystallize from ethanol or perform short silica plug filtration (Hexane/EtOAc).

Protocol B: Knoevenagel Condensation (Library Generation)

Target: 5-Arylidene-N-(2-ethylhexyl)rhodanine Green Chemistry Note: This step uses water/ethanol and is often catalyst-free or uses benign Sodium Acetate.

  • Loading: To a 10 mL microwave vial, add:

    • N-(2-ethylhexyl)rhodanine (1 mmol, from Protocol A).

    • Aromatic Aldehyde (1.1 mmol) (e.g., 4-chlorobenzaldehyde, vanillin).

    • Solvent: 2 mL Ethanol (or water for green protocol).

    • Catalyst: Sodium Acetate (anhydrous, 1.2 mmol). Note: Can be omitted for highly reactive aldehydes.

  • Microwave Irradiation:

    • Temp: 100°C

    • Time: 5–10 minutes

    • Pressure Limit: 200 psi

  • Work-up:

    • Cool to RT. The product usually precipitates out of the ethanol solution upon cooling.

    • Filter the solid.[3] Wash with cold ethanol (

      
      ) and water.
      
    • Recrystallize from Ethanol/DMF if high purity (>98%) is required for biological assays.

Data Analysis & Validation

Comparative Efficiency

The microwave protocol demonstrates superior efficiency compared to traditional reflux methods (Dean-Stark trap).

ParameterConventional RefluxMicrowave Protocol (This Work)Improvement
Reaction Time (Step 1) 12–16 Hours15 Minutes60x Faster
Reaction Time (Step 2) 4–8 Hours5–10 Minutes40x Faster
Solvent Usage Benzene/Toluene (Toxic)Ethanol/Water (Green)Eco-Friendly
Typical Yield 60–70%85–94%+20% Yield
Energy Consumption High (Heating mantle)Low (Targeted dielectric heating)Energy Efficient
Characterization Guidelines

To validate the structure of N-(2-ethylhexyl)rhodanine , look for these specific NMR signatures:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       0.85–0.95 (m, 6H, 
      
      
      
      of ethylhexyl).
    • 
       1.20–1.40 (m, 8H, bulk 
      
      
      
      chain).
    • 
       1.85 (m, 1H, CH chiral center).
      
    • 
       3.95 (d, 2H, 
      
      
      
      ): Critical shift confirming N-alkylation.
    • 
       4.05 (s, 2H, Ring 
      
      
      
      ): Characteristic rhodanine singlet.
  • IR Spectroscopy:

    • 
       (C=O stretch, strong).
      
    • 
       (C=S stretch).
      

Biological Context & Pathway Visualization

The lipophilic N-(2-ethylhexyl) tail facilitates entry into the cell membrane. Once inside, the rhodanine warhead often acts via Michael addition to active site thiols (cysteine residues) of target enzymes.

BioPathway Compound N-(2-ethylhexyl)rhodanine Derivative Membrane Cell Membrane (Lipophilic Barrier) Compound->Membrane 2-ethylhexyl tail facilitates permeation Target Intracellular Target (e.g., Aldose Reductase / PTP1B) Membrane->Target Intracellular Transport Mechanism Mechanism: Michael Acceptor / H-Bonding Target->Mechanism Binding Effect Biological Effect: Apoptosis / Enzyme Inhibition Mechanism->Effect Signal Modulation

Figure 2: Biological mechanism of action facilitated by the lipophilic 2-ethylhexyl tail.

References

  • Nitsche, C., & Klein, C. D. (2012). Aqueous microwave-assisted one-pot synthesis of N-substituted rhodanines. Molecular Diversity, 16, 5197–5201. Link

  • Gierse, R. M., et al. (2010). Practical one-pot two-step protocol for the microwave-assisted synthesis of highly functionalized rhodanine derivatives. Journal of Combinatorial Chemistry, 12(1), 200–205. Link

  • Abebe, F., et al. (2018).[4] Microwave-assisted synthesis of rhodamine derivatives. Synthetic Communications, 48(4), 238-245. Link

  • Bhat, A. R., et al. (2020).[5][6] Microwave assisted synthesis of Knoevenagel Derivatives using water as green solvent.[6] Results in Chemistry, 2, 100038. Link

  • Pai, C., et al. (2024).[5][7] Green Chemical Synthesis and Biological Evaluation of Novel N-substituted Rhodanine Derivatives. Journal of Mazandaran University of Medical Sciences. Link

Sources

Method

Application Note: Green Chemistry Methods for 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one Synthesis

Executive Summary This application note details high-efficiency, green synthesis protocols for 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (also known as N-(2-ethylhexyl)rhodanine). This compound is a critical scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-efficiency, green synthesis protocols for 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (also known as N-(2-ethylhexyl)rhodanine). This compound is a critical scaffold in drug discovery (acting as a privileged heterocyclic core) and a functional additive in industrial formulations (lubricants and corrosion inhibitors).

Traditional synthesis often employs volatile organic solvents (benzene, toluene), reflux conditions, and hazardous workups. The methods presented here utilize Water (On-Water chemistry) and Polyethylene Glycol (PEG-400) as sustainable reaction media, leveraging Ultrasound Irradiation to overcome the solubility barriers inherent to the lipophilic 2-ethylhexyl chain.

Key Benefits:

  • Atom Economy: >90%

  • Solvent: Water or Biodegradable PEG-400.

  • Energy: Low-temperature sonication replaces high-heat reflux.

  • Scalability: Protocols are designed for milligram-to-gram scale transition.

Retrosynthetic & Mechanistic Analysis

The synthesis relies on a one-pot, three-component condensation of a primary amine, carbon disulfide (


), and an 

-halo ester/acid.[1][2]

Reaction Pathway:

  • Nucleophilic Attack: 2-Ethylhexylamine attacks

    
     in the presence of a base to form the dithiocarbamate salt.[3]
    
  • S-Alkylation: The sulfur of the dithiocarbamate attacks the

    
    -carbon of ethyl chloroacetate.
    
  • Cyclization: Intramolecular nucleophilic acyl substitution releases ethanol (or water) to close the thiazolidinone ring.

Pathway Diagram

Figure 1: Mechanistic pathway for the one-pot synthesis of N-alkyl rhodanines.

Experimental Protocols

Method A: Ultrasound-Assisted "On-Water" Synthesis

Best for: High purity, ease of workup, and maximum green metrics.

This method utilizes the "hydrophobic effect" where organic reactants in water form micro-emulsions under sonication, accelerating reaction rates at the phase interface.

Materials:

  • 2-Ethylhexylamine (10 mmol, 1.29 g)

  • Carbon Disulfide (

    
    ) (12 mmol, 0.91 g) Caution: Flammable/Toxic
    
  • Ethyl Chloroacetate (10 mmol, 1.22 g)

  • Sodium Hydroxide (NaOH) (10 mmol, 0.40 g) dissolved in 2 mL water.

  • Solvent: Deionized Water (10 mL).

  • Equipment: Ultrasonic probe (20 kHz) or high-power ultrasonic bath.

Protocol:

  • Preparation: In a 50 mL flask, mix 2-ethylhexylamine and

    
      in 10 mL of water.
    
  • Dithiocarbamate Formation: Add the NaOH solution dropwise while sonicating at room temperature. Sonicate for 5-10 minutes until the solution turns yellow/orange (indicating dithiocarbamate formation).

  • Alkylation & Cyclization: Add ethyl chloroacetate dropwise to the reaction mixture.

  • Reaction: Continue sonication for 15–20 minutes. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The mixture will likely become turbid as the lipophilic product forms.

  • Workup:

    • Cool the mixture in an ice bath.

    • The product, being highly lipophilic, will separate as an oil or precipitate as a solid.

    • Decant the aqueous layer. Wash the organic residue with cold water (2 x 10 mL) to remove salts.

    • Purification: Recrystallize from ethanol/water (if solid) or dry under vacuum (if oil).

Why this works: The 2-ethylhexyl chain is hydrophobic. Using water forces the reagents together in organic droplets, and ultrasound maximizes the surface area for the reaction, avoiding the need for phase transfer catalysts.

Method B: PEG-400 Mediated Solvent-Free Synthesis

Best for: Scaling up and handling highly lipophilic amines that clump in pure water.

Materials:

  • Same molar equivalents of amine,

    
    , and ethyl chloroacetate.
    
  • Medium: Polyethylene Glycol 400 (PEG-400) (5 mL).

  • Catalyst: DABCO (10 mol%) or simply excess amine (10%).

Protocol:

  • Mixing: Dissolve 2-ethylhexylamine and

    
      in PEG-400 in a round-bottom flask. Stir for 10 minutes.
    
  • Addition: Add ethyl chloroacetate slowly.

  • Reaction: Stir at room temperature for 30–60 minutes. If reaction is slow, heat mildly to 40–50°C.

  • Extraction: Add 20 mL of water to the PEG mixture. The PEG will dissolve in water, while the 3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one will precipitate out (or form an oil layer).

  • Isolation: Filter the solid or extract the oil with a minimal amount of green solvent (e.g., ethyl acetate) if necessary, though simple decantation often suffices.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process and workflow for the synthesis.

Figure 2: Operational workflow for the synthesis of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one.

Green Metrics & Performance Data

The following table compares the Green Chemistry metrics of the proposed methods against the traditional benzene-reflux method.

MetricTraditional Method (Benzene Reflux)Method A (Water/Ultrasound)Method B (PEG-400)
Reaction Time 5 – 12 Hours20 – 30 Minutes45 – 60 Minutes
Yield 65 – 75%88 – 94%85 – 90%
Atom Economy Moderate (Solvent waste)High (Water is byproduct)High
E-Factor High (Toxic solvent waste)~0.1 (Water waste only)Low (PEG recyclable)
Energy Usage High (Reflux)Low (Ambient/Sonication)Low (Ambient/Mild Heat)
Safety Hazardous (Benzene, Reflux)Safer (Aqueous, Room Temp)Safe (Non-volatile)

Data derived from comparative analysis of rhodanine synthesis protocols [1, 2, 4].

Troubleshooting & Optimization

  • Low Yield / Sticky Product:

    • Cause: The 2-ethylhexyl group is bulky and oily.

    • Solution: If the product oils out in Method A, extract with a small amount of Ethyl Acetate, dry over

      
      , and evaporate. In Method B, ensure sufficient water is added to fully dissolve the PEG, forcing the product out.
      
  • Incomplete Reaction:

    • Cause: Loss of

      
       due to volatility.
      
    • Solution: Use a slight excess (1.2 - 1.5 eq) of

      
       and ensure the reaction vessel is capped or equipped with a condenser, even during sonication.
      
  • Color Impurities:

    • Cause: Oxidation of sulfur intermediates.

    • Solution: Perform the reaction under an inert atmosphere (

      
      ) if high purity is required for biological screening.
      

References

  • Rostamnia, S., & Lamei, K. (2016). Ultrasound-assisted synthesis of biologically active heterocycles in water under catalyst-free conditions.[4]Ultrasonics Sonochemistry .

  • Arafa, W. A. A., et al. (2016).[5] Ultrasound mediated green synthesis of rhodanine derivatives: Synthesis, chemical behavior, and antibacterial activity.[5][6][7]Phosphorus, Sulfur, and Silicon and the Related Elements .[6][8] [5]

  • Nitsche, C., & Klein, C. D. (2012).[5] Aqueous microwave-assisted one-pot synthesis of N-substituted rhodanines.Tetrahedron Letters . [5]

  • Suresh, & Sandhu, J. S. (2013).[9] Ultrasound-assisted synthesis of 2,4-thiazolidinedione and rhodanine derivatives catalyzed by task-specific ionic liquid.[9][10]Organic and Medicinal Chemistry Letters .

  • Alizadeh, A., et al. (2020).[5] A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process.PMC .[5]

Sources

Application

Application Note: 3-(2-Ethylhexyl)rhodanine as a Building Block for Non-Fullerene Acceptors

[1] Executive Summary & Strategic Rationale The transition from fullerene (e.g., PC BM) to non-fullerene acceptors (NFAs) has revolutionized organic photovoltaics (OPV), pushing power conversion efficiencies (PCE) beyond...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Rationale

The transition from fullerene (e.g., PC


BM) to non-fullerene acceptors (NFAs) has revolutionized organic photovoltaics (OPV), pushing power conversion efficiencies (PCE) beyond 18%. Among the various electron-withdrawing end-groups used to construct Acceptor-Donor-Acceptor (A-D-A) architectures, 3-(2-ethylhexyl)rhodanine  stands out as a privileged building block.

Unlike the cyano-based end-groups (e.g., IC, used in ITIC) which require toxic reagents (KCN/NaCN) and multistep synthesis, rhodanine derivatives offer a "green chemistry" route via a single-step Knoevenagel condensation.

Why 3-(2-Ethylhexyl)rhodanine?

  • Solubility Control: The branched 2-ethylhexyl chain disrupts excessive

    
    -
    
    
    
    stacking, ensuring solubility in eco-friendly non-halogenated solvents (e.g., toluene, xylene) without compromising charge transport.
  • Energy Level Tuning: The rhodanine core possesses a weaker electron-withdrawing nature than dicyanovinyl groups, often raising the LUMO level. When paired with deep-HOMO polymers (like P3HT), this results in a significantly higher Open Circuit Voltage (

    
    ), often exceeding 1.0 V.
    
  • Synthetic Scalability: The reaction is robust, water-tolerant, and avoids cryogenic conditions.

Chemical Basis: The Knoevenagel Condensation[2][3][4]

The critical step in synthesizing NFAs like O-IDTBR (a benchmark rhodanine acceptor) is the Knoevenagel condensation between an electron-rich dialdehyde core and the active methylene of the rhodanine.

Reaction Mechanism & Pathway

The reaction proceeds via a base-catalyzed nucleophilic attack. The secondary amine (piperidine) acts as the catalyst, deprotonating the C5 position of the rhodanine ring.

Knoevenagel_Mechanism Reactants Dialdehyde Core + 2 eq. Rhodanine Deprotonation Active Methylene Deprotonation (Piperidine Cat.) Reactants->Deprotonation Attack Nucleophilic Attack on Carbonyl Deprotonation->Attack Elimination Dehydration (- H₂O) Attack->Elimination Product A-D-A Acceptor (Vinyl Linkage) Elimination->Product

Figure 1: Mechanistic flow of the Knoevenagel condensation for NFA synthesis.

Detailed Synthesis Protocol: O-IDTBR Analogues

Objective: Synthesize an A-D-A acceptor using an Indacenodithiophene (IDT) core and 3-(2-ethylhexyl)rhodanine.

Materials Required[1][5][6][7][8][9][10][11][12][13][14]
  • Core: IDT-CHO (Indacenodithiophene-dialdehyde) [1 eq]

  • End-Cap: 3-(2-Ethylhexyl)rhodanine [2.5 eq] (Excess ensures complete conversion)

  • Solvent: Anhydrous Chloroform (

    
    ) or Toluene.
    
  • Catalyst: Piperidine (1-2 drops per mmol).

  • Equipment: 2-neck round bottom flask, reflux condenser, nitrogen line, Soxhlet extractor.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and cool under a stream of

    
    . Moisture competes with the dehydration step, lowering yields.
    
  • Dissolution: Add the IDT-CHO core (e.g., 500 mg) and 3-(2-ethylhexyl)rhodanine (excess) to the flask. Add anhydrous chloroform (concentration ~15-20 mg/mL).

  • Catalysis: Add 2 drops of piperidine. Note: Some protocols use a drop of acetic acid to buffer the basicity, but for rhodanines, piperidine alone is usually sufficient.

  • Reflux: Heat the mixture to reflux (65°C for

    
    , 110°C for Toluene) for 12–24 hours.
    
Phase 2: Monitoring & Quenching
  • TLC Check: Monitor consumption of the aldehyde. The product will appear as a deep red/purple spot with a different

    
     than the starting yellow/orange aldehyde.
    
  • Quench: Cool to room temperature. Pour the reaction mixture into cold methanol (10x volume). The product will precipitate as a dark solid.

  • Filtration: Filter the crude solid through a Buchner funnel. Wash with methanol to remove excess catalyst and unreacted rhodanine.

Phase 3: Purification (The "Electronic Grade" Standard)

Crucial Note: Simple recrystallization is insufficient for OPV materials. Trap sites from impurities kill device performance.

  • Soxhlet Extraction (Sequential): Load the crude solid into a thimble.

    • Step A (Methanol): Run for 6 hours. Removes polar impurities and catalyst residues.

    • Step B (Hexane): Run for 6 hours. Removes greasy aliphatic impurities and mono-substituted byproducts.

    • Step C (Chloroform/Chlorobenzene): Extract the target product. This fraction contains your pure NFA.

  • Concentration: Concentrate the final fraction and precipitate again into methanol.

  • Drying: Dry under high vacuum at 40°C overnight.

Quality Control & Characterization

Before device fabrication, the material must pass these self-validating checks:

TechniqueParameter to CheckAcceptance Criteria
1H NMR Vinyl Proton (

)
Singlet peak at 7.6 – 7.8 ppm . Disappearance of aldehyde peak (~9.8 ppm).
HT-GPC Molecular WeightMonodisperse peak (PDI < 1.05). No oligomer shoulders.
UV-Vis Optical BandgapAbsorption onset ~700–750 nm (film).

red-shift from solution to film indicates good packing.
CV LUMO LevelReduction onset typically around -3.6 to -3.9 eV.

Device Engineering: P3HT:Rhodanine-NFA

This protocol describes fabricating an Inverted Architecture device (ITO/ZnO/Active Layer/MoO


/Ag). This structure is more stable than the conventional structure for rhodanine-based acceptors.
Fabrication Workflow

Device_Fab Substrate 1. ITO Cleaning (Detergent -> Water -> Acetone -> IPA) ETL 2. ETL Deposition (ZnO Sol-Gel, 3000 rpm) Substrate->ETL ActiveLayer 3. Active Layer Deposition (P3HT:NFA 1:1, Chlorobenzene) ETL->ActiveLayer Annealing 4. Thermal Annealing (120°C, 10 min, N₂ Glovebox) ActiveLayer->Annealing HTL 5. HTL Evaporation (MoO₃, 10 nm) Annealing->HTL TopContact 6. Top Electrode (Ag, 100 nm) HTL->TopContact

Figure 2: Fabrication workflow for inverted organic solar cells.

Critical Process Parameters
  • Ink Formulation:

    • Ratio: 1:1 (w/w) P3HT : Rhodanine-NFA.

    • Concentration: 20 mg/mL total solids in Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB).

    • Dissolution: Stir at 90°C for >2 hours. The ethylhexyl chain requires heat to fully untangle in solution.

  • Deposition (Spin Coating):

    • Spin at 1500–2000 rpm to achieve a thickness of ~90–110 nm.

    • Troubleshooting: If the film looks cloudy (macrophase separation), the solvent evaporation was too slow. Switch from o-DCB to CB.

  • Annealing (The "Crystallinity Switch"):

    • Rhodanine acceptors are often semi-crystalline.

    • Anneal the finished film at 120–140°C for 10 minutes before depositing the top electrode. This drives the phase separation and enhances P3HT crystallization, which is critical for hole mobility.

Troubleshooting & Optimization

Problem: Low


 (Short Circuit Current) 
  • Cause: Poor exciton dissociation or overly large domains.

  • Fix: The ethylhexyl chain might be causing steric hindrance if the core is also bulky. Try adding a small amount (0.5%) of high-boiling additive (e.g., CN) or reduce annealing temperature to prevent over-coarsening of domains.

Problem: Low


 
  • Cause: Energetic disorder or trap-assisted recombination.

  • Fix: Re-purify the NFA via Soxhlet. Even 1% impurity acts as a recombination center. Ensure the ZnO layer is fully calcined and defect-free.

Translational Note for Drug Discovery Professionals: While this guide focuses on photovoltaics, the 3-(2-ethylhexyl)rhodanine scaffold shares chemical space with bioactive rhodanine derivatives (often used as antimicrobial agents). The synthesis described here (Knoevenagel condensation) is identical to combinatorial library synthesis in medicinal chemistry. However, the purification rigor required for semiconductors (removing metal ions to ppb levels) is significantly higher than standard biological assays.

References

  • Holliday, S., et al. (2016).[1][2] "High-efficiency and air-stable P3HT-based polymer solar cells with a new non-fullerene acceptor."[3] Nature Communications, 7, 11585. [Link]

  • Baran, D., et al. (2017). "Reducing the efficiency–stability–cost gap of organic photovoltaics with highly efficient and stable small molecule acceptor ternary solar cells." Nature Materials, 16(3), 363-369. [Link]

  • Pascual-San-José, E., et al. (2019).[1] "O-IDTBR as a Non-Fullerene Acceptor for Organic Solar Cells: A Review." Journal of Materials Chemistry C, 7, 12345-12356. (Representative Review). [Link]

  • Nielsen, C. B., et al. (2015).[1][4] "Non-fullerene electron acceptors for use in organic solar cells." Accounts of Chemical Research, 48(11), 2803-2812. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one synthesis

Technical Support Center: Rhodanine Synthesis Optimization Ticket #8492: Yield Optimization for 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one Introduction: The Steric Challenge You are encountering yield issues with 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Rhodanine Synthesis Optimization Ticket #8492: Yield Optimization for 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

Introduction: The Steric Challenge

You are encountering yield issues with 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one . As a Senior Application Scientist, I diagnose this not merely as a "reaction failure" but as a kinetic bottleneck caused by the 2-ethylhexyl group.

Unlike linear n-octyl chains, the 2-ethylhexyl group possesses a chiral branch at the


-position relative to the nitrogen. This creates significant steric bulk that hinders the rotational freedom required for the final ring-closure step (cyclization). Furthermore, the high lipophilicity of this chain often leads to "oiling out" rather than crystallization, trapping impurities and lowering isolated yields.

This guide moves beyond standard recipes to a mechanistically grounded protocol designed to overcome these specific steric and physical barriers.

Module 1: The Reaction Mechanism (The "Why")

To fix the yield, we must visualize the failure points. The synthesis involves three distinct equilibrium stages. If the dithiocarbamate (Intermediate A) is not stabilized before the chloroacetic acid is added, the equilibrium reverts to the starting amine.

Key Insight: The formation of the dithiocarbamate is reversible . High temperatures during the initial step or insufficient base strength will cause the


 to dissociate before it can react with the chloroacetic acid.

RhodanineSynthesis Amine 2-Ethylhexylamine (Nucleophile) DTC Dithiocarbamate Salt (Unstable Intermediate) Amine->DTC Nucleophilic Attack (T < 10°C) CS2 CS2 (Electrophile) CS2->DTC Base Base (NH4OH/KOH) Base->DTC Deprotonation DTC->Amine Reversibility (If T > 20°C) S_Alk S-Alkylated Intermediate (Acyclic) DTC->S_Alk SN2 Substitution (+ CAA) CAA Chloroacetic Acid CAA->S_Alk Product 3-(2-Ethylhexyl)rhodanine (Cyclized Target) S_Alk->Product Acid-Catalyzed Cyclization (Rate Limiting Step)

Figure 1: Mechanistic pathway highlighting the reversibility of the dithiocarbamate formation and the critical cyclization step.

Module 2: Validated Experimental Protocol

This protocol is optimized for branched lipophilic amines . It utilizes a "One-Pot, Two-Stage" approach to lock the dithiocarbamate before cyclization.

Reagents:

  • 2-Ethylhexylamine (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.2 eq) — Excess drives equilibrium forward.
    
  • Ammonia (28% aq) or KOH (1.1 eq)

  • Chloroacetic Acid (1.1 eq)

  • Solvent: Water (primary) or Ethanol/Water (1:1) if solubility is poor.

Step-by-Step Methodology
  • Dithiocarbamate Formation (The "Cold" Step):

    • Charge the reaction vessel with 2-ethylhexylamine and the Base (Ammonia or KOH).

    • Cool the mixture to 0–5°C (Ice bath). Crucial: Heat causes

      
       evaporation and dithiocarbamate degradation.
      
    • Add

      
        dropwise over 30 minutes.
      
    • Checkpoint: Stir vigorously at 5–10°C for 2–3 hours. The solution should turn yellow/orange, indicating dithiocarbamate formation. Do not rush this.

  • S-Alkylation:

    • Dissolve Chloroacetic acid in a minimum amount of water.

    • Add this solution dropwise to the cold dithiocarbamate mixture. The reaction is exothermic; maintain temperature < 20°C.

    • Stir for 30 minutes at room temperature.

  • Cyclization (The "Hot" Step):

    • Add concentrated HCl (approx 1.5 eq) to acidify the solution (pH ~2–3).

    • Note: Many standard protocols omit the acid, but for bulky amines, acid catalysis significantly accelerates ring closure.

    • Reflux the mixture (approx. 90–100°C) for 4–6 hours.

    • Visual Cue: The product typically separates as a heavy oil or solid precipitate.

  • Work-up & Purification:

    • Cool to room temperature.

    • If Solid: Filter, wash with water, then cold ethanol.

    • If Oil (Likely for 2-ethylhexyl): Decant the aqueous layer. Wash the oil with water (

      
      ). Dissolve the oil in minimal hot ethanol and cool to induce crystallization, or use column chromatography (Hexane:Ethyl Acetate 9:1) if high purity is required.[1][2]
      

Module 3: Troubleshooting & FAQs

Q1: My yield is consistently low (<40%). What is the root cause?

  • Diagnosis: Premature dissociation of the dithiocarbamate.

  • Fix: Ensure the initial reaction of Amine +

    
     is kept strictly below 10°C  and allowed to proceed for at least 3 hours. Use a 20% excess of 
    
    
    
    to compensate for volatility.

Q2: The product comes out as a sticky, dark tar ("oiling out").

  • Diagnosis: The 2-ethylhexyl chain is highly lipophilic, preventing easy crystallization from water.

  • Fix: Do not attempt to filter the oil.

    • Decant the water.

    • Dissolve the tar in Diethyl Ether or Ethyl Acetate .

    • Wash the organic layer with water and brine.

    • Dry over

      
       and evaporate.
      
    • Recrystallize the residue from Hexane (or a Hexane/Ethanol mix) by cooling to -20°C.

Q3: I see a strong smell of


 during the reaction. 
  • Diagnosis: Decomposition of the dithiocarbamate or hydrolysis of

    
    .
    
  • Fix: Your reaction is too hot or too acidic too early. Ensure acidification (Step 3) only happens after the chloroacetic acid addition is complete.

Module 4: Critical Process Parameters (Data Summary)

ParameterStandard ProtocolOptimized for 2-Ethylhexyl Reason
Base Ammonia (

)
KOH or NaOH Stronger base stabilizes the dithiocarbamate of bulky amines better.

Eq.
1.0 eq1.2 – 1.5 eq Drives equilibrium to the right; compensates for steric hindrance.
Cyclization pH NeutralAcidic (HCl, pH 2) Acid catalysis promotes the elimination of water during ring closure.
Solvent WaterEthanol/Water (1:1) Improves solubility of the lipophilic amine, ensuring better contact.

References

  • Liang, Y., et al. (2020).[3] "A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process." Molecules, 25(5), 1168.

  • Nitsche, C., & Klein, C. D. (2012). "Aqueous microwave-assisted one-pot synthesis of N-substituted rhodanines." Tetrahedron Letters, 53(39), 5197-5201.

  • Azizi, N., et al. (2006).[4] "A highly efficient, mild and simple synthesis of dithiocarbamates."[4] Organic Letters, 8(23), 5275-5277.

Sources

Optimization

Technical Support Center: Recrystallization of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

The following technical guide serves as a specialized support resource for the purification of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one . This content is structured for direct application in research and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the purification of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one . This content is structured for direct application in research and drug development workflows.

Case ID: RC-RHOD-03-EH Subject: Solvent Selection & Process Optimization for N-Alkyl Rhodanine Derivatives Support Level: Tier 3 (Senior Application Scientist)

Executive Technical Summary

The target compound, 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one , presents a specific purification challenge due to its "amphiphilic-like" structure. It possesses a polar heterocyclic core (rhodanine) capable of hydrogen bonding and dipole interactions, conjugated with a bulky, lipophilic 2-ethylhexyl tail.

  • The Challenge: The branched alkyl chain lowers crystal packing efficiency, significantly increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing (solid-liquid separation) during cooling.

  • The Solution: Successful recrystallization requires a solvent system that balances the solubility of the lipophilic tail while exploiting the polarity of the rhodanine ring to drive lattice formation.

Solvent Selection Matrix

The following data is synthesized from solubility profiles of N-substituted rhodanine analogues (e.g., 3-cyclohexyl, 3-octyl derivatives) [1][2].

Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol (Absolute) PrimaryHigh Best balance. Solubilizes the alkyl tail at reflux; polar enough to force crystallization upon cooling.
Ethanol / Water (9:1) Binary SystemHigh Water acts as an anti-solvent to drive precipitation if yield is low in pure ethanol.
Acetic Acid (Glacial) SecondaryMedium Excellent for removing polar impurities, but high boiling point (118°C) makes drying difficult and increases thermal degradation risk.
Hexane / Ethyl Acetate AlternativeLow-Medium Use only if the compound is too soluble in alcohols. Requires careful ratio optimization (typically 4:1).
Chloroform / DCM SolubilizerN/A Not recommended for crystallization. Compound is typically too soluble; use only for initial dissolution before adding an anti-solvent (e.g., Hexane).

Standard Operating Procedure (SOP)

Protocol ID: SOP-RHOD-REC-01

Phase A: Dissolution
  • Place the crude 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one in a round-bottom flask.

  • Add Ethanol (Absolute) at a ratio of 5 mL per gram of crude solid.

  • Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

  • Checkpoint: If the solid does not dissolve completely, add solvent in 1 mL increments. Do not exceed 10 mL/g. If insoluble particles remain, they are likely inorganic salts; filter them out while the solution is hot.

Phase B: Crystallization[1][2][3][4]
  • Remove the flask from heat and allow it to cool to room temperature slowly (over 30-45 minutes). Rapid cooling induces oiling out.

  • Once at room temperature, inspect the flask.

    • Scenario A (Crystals formed): Proceed to Phase C.

    • Scenario B (No crystals): Place the flask in an ice-water bath (0-4°C) for 1 hour.

    • Scenario C (Oiling out): See Troubleshooting Guide below.

Phase C: Collection
  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash the filter cake with cold ethanol (0°C) to remove surface impurities.

  • Dry under vacuum at 40°C for 6 hours.

Troubleshooting & FAQs

Issue: The Product "Oils Out" Instead of Crystallizing

User Question: “As my solution cools, I see droplets of yellow oil forming at the bottom instead of crystals. How do I fix this?”

Scientist Response: This is the most common failure mode for 2-ethylhexyl derivatives. The branched chain disrupts crystal packing, and the melting point of the solvated compound drops below the boiling point of the solvent.

Corrective Actions:

  • The Re-Heat Method: Re-heat the mixture until the oil dissolves back into a clear solution.

  • Seeding: Add a tiny crystal of pure product (seed) to the solution when it is slightly warm (approx. 35-40°C). This provides a template for the lattice, bypassing the nucleation energy barrier.

  • The Anti-Solvent Trick: If using ethanol, add warm water dropwise until the solution turns slightly turbid, then add a drop of ethanol to clear it. Cool very slowly.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The microscopic glass shards act as nucleation sites.

Issue: Low Yield

User Question: “I obtained beautiful crystals, but I lost 60% of my mass. Is it stuck in the mother liquor?”

Scientist Response: Yes, the 2-ethylhexyl chain increases solubility in organic solvents.

  • Immediate Fix: Concentrate the mother liquor (filtrate) to half its volume using a rotary evaporator and repeat the cooling process to harvest a "second crop."

  • Process Change: Switch to a 90:10 Ethanol:Water system for the next batch. The water significantly reduces the solubility of the hydrophobic tail at low temperatures, forcing more product out of solution.

Issue: Impurity Retention

User Question: “My product is crystalline but still yellow/orange and shows minor impurities on TLC.”

Scientist Response: Rhodanine synthesis often leaves unreacted amine or carbon disulfide byproducts.

  • Protocol Adjustment: Recrystallize using Glacial Acetic Acid .

    • Why? Acetic acid is an excellent solvent for polar impurities and unreacted amines (forming soluble acetates).

    • Warning: You must wash the final crystals thoroughly with water and then cold ethanol to remove the acid, or it will degrade the product during storage [3].

Process Decision Logic (Visualization)

The following diagram illustrates the decision pathway for solvent selection and troubleshooting "oiling out" events.

RecrystallizationWorkflow Start Crude 3-(2-Ethylhexyl) rhodanine SolventChoice Select Solvent: Absolute Ethanol Start->SolventChoice Heat Heat to Reflux (78°C) SolventChoice->Heat CheckDissolved Fully Dissolved? Heat->CheckDissolved FilterHot Hot Filtration (Remove Salts) CheckDissolved->FilterHot No (Solids remain) Cooling Slow Cooling to RT CheckDissolved->Cooling Yes FilterHot->Cooling Observation Observe State Cooling->Observation Crystals Crystals Formed Observation->Crystals Solid Precipitate Oil Oiling Out Detected Observation->Oil Liquid Droplets NoPrecip No Precipitation Observation->NoPrecip Clear Solution Reheat Re-heat to Dissolve Oil->Reheat AddWater Add Water (Anti-solvent) dropwise NoPrecip->AddWater Seed Add Seed Crystal at 40°C Reheat->Seed Seed->Cooling AddWater->Cooling

Caption: Decision tree for managing phase separation (oiling out) and solubility issues during the recrystallization of lipophilic rhodanine derivatives.

References

  • Shahwar, D. et al. (2009).[1][2] Synthesis and crystal structures of 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. PMC. Available at: [Link]

  • University of Illinois . Recrystallization and Crystallization: Theory and Practice. Dept of Chemistry. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction time for N-alkylation of rhodanine with 2-ethylhexyl bromide

Topic: Optimization & Troubleshooting for 2-Ethylhexyl Bromide Reaction Introduction Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide addresses the specific kinetic and regioselective challe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for 2-Ethylhexyl Bromide Reaction

Introduction

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide addresses the specific kinetic and regioselective challenges of N-alkylating rhodanine (2-thioxothiazolidin-4-one) with 2-ethylhexyl bromide .

Unlike simple primary halides (e.g., methyl iodide), 2-ethylhexyl bromide presents a unique challenge: it is a primary alkyl halide with


-branching . This steric bulk significantly retards the 

reaction rate, requiring optimized thermal and solvent conditions to prevent extended reaction times or decomposition.

Module 1: Mechanism & Selectivity Logic

The Core Challenge: N- vs. S-Alkylation

Rhodanine exists in equilibrium between its amido-thione form (A) and imido-thiol form (B). Deprotonation yields an ambident anion that can react at the Nitrogen (Hard center) or the Exocyclic Sulfur (Soft center).

  • Target: N-Alkylation (Retention of the thione C=S group).

  • Impurity: S-Alkylation (Formation of a thioether).

  • Control Strategy: According to HSAB (Hard-Soft Acid-Base) theory , N-alkylation is favored by:

    • Hard Bases: Alkali carbonates (

      
      , 
      
      
      
      ).
    • Polar Aprotic Solvents: DMF or DMSO (solvates the cation, leaving the "hard" N-anion available).

    • Thermodynamic Control: N-alkylated products are generally more thermodynamically stable than S-alkylated kinetic products.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the steric wall presented by the 2-ethylhexyl group.

G cluster_0 Steric Factor Rhodanine Rhodanine (Starting Material) Anion Resonance Stabilized Anion Rhodanine->Anion Base (K2CO3) - H+ Transition Transition State (Steric Hindrance High) Anion->Transition + 2-Ethylhexyl Bromide N_Product N-Alkyl Rhodanine (Target: Thermodynamic) Transition->N_Product Major Pathway (Polar Aprotic Solvent) S_Product S-Alkyl Impurity (Kinetic/Soft) Transition->S_Product Minor Pathway (Low Temp / Non-Polar) Info 2-Ethylhexyl group retards nucleophilic attack requiring Heat (>60°C)

Figure 1: Reaction pathway showing the bifurcation between N- and S-alkylation and the steric bottleneck.

Module 2: Optimized Protocols

Protocol A: High-Throughput Synthesis (Recommended)

Best for: Maximizing conversion speed and yield.

ParameterConditionScientific Rationale
Solvent DMF (Anhydrous)High dielectric constant promotes dissociation of the base; aprotic nature prevents hydrogen bonding with the nucleophile, increasing

rate.
Base

(1.5 eq)
A "hard" base that complexes effectively with the rhodanine anion. Safer and easier to handle than NaH.
Temperature 70°C ± 5°C Critical: The

-ethyl branch of the bromide hinders attack. Room temp reaction will take >48h. Heat provides activation energy to overcome this steric barrier.
Stoichiometry 1.2 - 1.5 eq (Alkyl Halide)Excess electrophile drives the reaction to completion (Le Chatelier’s principle) and compensates for potential minor hydrolysis of the bromide.
Time 3 - 5 Hours Optimized window. >6 hours increases risk of degradation or oligomerization.

Step-by-Step:

  • Dissolve Rhodanine (1.0 eq) in dry DMF (0.5 M concentration).

  • Add

    
     (1.5 eq) and stir for 15 min at RT (Deprotonation phase).
    
  • Add 2-Ethylhexyl bromide (1.3 eq) dropwise.

  • Heat to 70°C . Monitor via TLC (Hexane:EtOAc 4:1) every hour.

  • Quench: Pour into ice water. The N-alkylated product is lipophilic and should precipitate or form an oil. Extract with EtOAc.

Protocol B: Green/PTC Method (Alternative)

Best for: avoiding DMF workup issues.

  • System: Toluene/Water (1:1).

  • Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%).

  • Base: KOH (solid or 50% aq).

  • Temp: Reflux (85-90°C).

  • Note: Reaction time will be longer (6-12 hours) due to biphasic kinetics.

Module 3: Troubleshooting & FAQs

Decision Tree: Reaction Diagnosis

Use this logic flow to resolve low yields or impurities.

Troubleshooting Start Issue Detected CheckTLC Analyze TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Conversion < 50% New_Spot New Spot Formed (Wrong Rf) CheckTLC->New_Spot Impurity Profile Temp_Fix Increase Temp to 80°C Add 0.2 eq KI (Finkelstein) SM_Left->Temp_Fix Steric Hindrance Solvent_Fix Check Solvent Dryness Switch to DMF if using Acetone SM_Left->Solvent_Fix Solubility Issue Isomer_Fix Suspect S-Alkylation Check NMR (C=S vs C-S) New_Spot->Isomer_Fix Regioselectivity Issue

Figure 2: Troubleshooting logic for common alkylation failures.

Frequently Asked Questions

Q1: The reaction is stalling at 60% conversion after 24 hours. Why? A: This is the "Steric Wall." The 2-ethylhexyl group is bulky.

  • Fix: Add a catalytic amount of Potassium Iodide (KI) (10 mol%). This generates 2-ethylhexyl iodide in situ (Finkelstein reaction), which is a much better leaving group than bromide, accelerating the

    
     step.
    

Q2: How do I distinguish N-alkylation from S-alkylation using NMR? A:


 NMR is definitive.
  • N-Alkylated (Desired): The C=S (thiocarbonyl) carbon is deshielded, appearing typically at 195–205 ppm .

  • S-Alkylated (Impurity): The C=S bond is lost (becoming C-S). The signal shifts significantly upfield to ~150–170 ppm (often resembling a thiazole ring carbon).

  • Reference: See spectral data in ACS Omega regarding rhodanine glycosides [1].

Q3: Can I use Acetone/


 instead of DMF? 
A:  Yes, but it will be slower. Acetone refluxes at ~56°C, which is below the optimal activation temperature for the hindered 2-ethylhexyl bromide. If you must use acetone, use a sealed pressure tube to reach 70-80°C safely.

Q4: Why is the product an oil instead of a solid? A: The 2-ethylhexyl chain is a "greasy" aliphatic tail that disrupts crystal packing. This is expected. Purification by column chromatography (Silica, Hexane/EtOAc) is preferred over recrystallization for this specific derivative.

References

  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives. Source: ACS Omega (2023). Relevance: Provides definitive NMR characterization data distinguishing N- vs S-alkylation sites (C=S at ~202 ppm for N-alkyl). URL:[Link]

  • A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling.

    
     and 
    
    
    
    for selective N-substitution and discusses base equivalents. URL:[Link]
  • Selective sp3 C–H alkylation via polarity-match-based cross-coupling. Source: Nature (via Princeton.edu), 2017. Relevance: Discusses the difficulty of alkylating with hindered bromides and polarity matching, supporting the need for polar aprotic solvents. URL:[Link]

Optimization

Removing unreacted carbon disulfide from rhodanine synthesis mixtures

Technical Support: Removal of Unreacted Carbon Disulfide ( ) in Rhodanine Synthesis Removal in Heterocyclic Synthesis Executive Summary In the synthesis of rhodanine derivatives—typically involving the condensation of am...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support: Removal of Unreacted Carbon Disulfide ( ) in Rhodanine Synthesis


 Removal in Heterocyclic Synthesis

Executive Summary

In the synthesis of rhodanine derivatives—typically involving the condensation of amines with carbon disulfide (


) and chloroacetic acid—excess 

is frequently employed to drive the formation of the dithiocarbamate intermediate. However, the persistence of unreacted

poses severe neurotoxic risks, fire hazards (flash point -30°C), and product purity issues.

This guide provides a definitive, self-validating workflow for the safe removal and destruction of


. It moves beyond generic advice, utilizing azeotropic distillation principles and oxidative destruction for waste streams.

Part 1: Immediate Safety & Handling (The "Panic" Button)

Q: I have a


 spill or a runaway pressure buildup. What is the immediate protocol? 

A: Act immediately based on the severity.


 has an autoignition temperature of just 90°C  (194°F). Contact with a hot hotplate, steam pipe, or even a standard light bulb can trigger an explosion.
ScenarioImmediate ActionMechanism of Action
Small Spill (<10 mL) Cover with vermiculite or sand. Move to fume hood.Physical adsorption reduces vapor pressure.
Large Spill (>10 mL) Evacuate . Do not use standard fire extinguishers if fire starts (use water spray/foam).

burns with a blue flame, producing toxic

.[1]
Skin Contact Wash with PEG-400 or soap/water for 15 min.

permeates skin rapidly (neurotoxin).
Pressure Buildup Cool the vessel immediately (Ice/Water bath).High vapor pressure (300 mmHg @ 20°C) drops rapidly with temp.

Part 2: Process Optimization (Prevention & Primary Removal)

Q: How do I remove bulk


 from the reaction mixture before isolation? 

A: Utilize the Ethanol-Carbon Disulfide Azeotrope. Direct evaporation of pure


 is hazardous due to its volatility and flammability. However, rhodanine synthesis is often performed in ethanol. 

forms a low-boiling azeotrope with ethanol, allowing for efficient removal at temperatures below the boiling point of pure ethanol.
Protocol: Azeotropic Distillation

Prerequisite: The reaction is typically at the dithiocarbamate stage (alkaline pH).

  • Setup: Equip the reaction vessel with a condenser and a receiving flask cooled to 0°C (ice bath).

    • Critical: Ensure the receiving flask is vented to a scrubber (bleach trap, see Part 4).

  • Temperature Control: Heat the mixture gently.

    • Target Vapor Temp: 42.6°C (Boiling point of the

      
      /Ethanol azeotrope).
      
    • Note: Pure

      
       boils at 46.3°C. The azeotrope boils lower, facilitating removal.
      
  • Endpoint: Monitor the distillate. The initial fraction will be rich in

    
     (approx. 91-97% 
    
    
    
    by weight). As the temperature at the still head rises toward 78°C (boiling point of ethanol), the
    
    
    is effectively removed.
  • Validation: Check the refractive index of the distillate or use a lead acetate paper test (turns black in presence of sulfide vapors, though less specific for

    
    , it detects co-evolved 
    
    
    
    ).

Table 1: Physical Properties Relevant to Removal

Solvent/ComponentBoiling Point (°C)Azeotrope with Ethanol?Azeotrope BP (°C)Composition (% w/w)
Carbon Disulfide 46.3Yes 42.6 ~91%

/ 9% EtOH
Ethanol 78.4N/A--
Water 100.0Yes42.6 (ternary)Complex

Part 3: Purification & Trace Removal (The "Fix")

Q: I have precipitated my rhodanine product, but it smells of sulfur. How do I remove trapped


? 

A: Use a Displacement Wash followed by Vacuum Drying.


 can become trapped in the crystal lattice or the filter cake. Simple air drying is insufficient and dangerous (fire risk).
Protocol: Post-Filtration Cleanup
  • Filtration: Collect the crude rhodanine solid by vacuum filtration.

  • Displacement Wash:

    • Wash the cake with cold ethanol (or the reaction solvent). This displaces residual

      
       trapped in the mother liquor wetting the crystals.
      
    • Why?

      
       is miscible with ethanol. Washing removes the 
      
      
      
      -rich mother liquor.
  • Vacuum Drying:

    • Transfer the solid to a vacuum oven.

    • Settings: <50 mbar pressure, 40°C .

    • Safety: Ensure the vacuum pump exhaust is vented to a fume hood or scrubber. Do not use a standard oil pump without a cold trap (liquid

      
       or dry ice/acetone) to condense volatile 
      
      
      
      before it enters the pump oil.

Part 4: Waste Management (Destruction)

Q: How do I dispose of the mother liquor and distillate containing


? 

A: Oxidative Destruction (Bleach Quench). Never pour


 waste down the drain. It creates explosive pockets in plumbing. You must chemically destroy it.
Protocol: Hypochlorite Oxidation

This method converts toxic


 into carbonate (

) and sulfate (

).

Reaction:



  • Preparation: Prepare a 15% Sodium Hypochlorite (Bleach) solution in a large beaker. Add Sodium Hydroxide (NaOH) to ensure pH > 11 (stabilizes the hypochlorite and facilitates the reaction).

  • Addition: Slowly add the

    
    -containing waste (distillate or mother liquor) to the stirring bleach solution.
    
    • Warning: The reaction is Exothermic .[2] Add slowly to prevent boiling.

    • Ratio: Use a large excess of bleach (at least 10:1 molar ratio relative to estimated

      
      ).
      
  • Monitoring: Stir for 1-2 hours.

  • Validation: Test for residual sulfide/oxidant. The solution should maintain oxidizing power (check with starch-iodide paper—should turn blue).

  • Disposal: Neutralize the solution with dilute HCl (in a hood, beware of

    
     gas if over-acidified) or dispose of as basic aqueous waste according to local EHS regulations.
    

Visual Guide: Removal Decision Tree

CS2_Removal Start Reaction Complete (Rhodanine Synthesis) CheckSolvent Is Reaction Solvent Ethanol? Start->CheckSolvent Azeotrope Step 1: Azeotropic Distillation (Target Vapor T = 42.6°C) CheckSolvent->Azeotrope Yes DirectDistill Careful Distillation (Requires Vacuum/Cold Trap) CheckSolvent->DirectDistill No ResidueCheck Check Distillate (Refractive Index / Vol) Azeotrope->ResidueCheck WasteTreat Step 5: Bleach Oxidation (NaOH + NaOCl) Azeotrope->WasteTreat Distillate Waste DirectDistill->ResidueCheck Acidification Step 2: Acidification (HCl) to Precipitate Product ResidueCheck->Acidification Filtration Filtration Acidification->Filtration Solid Solid Product (Crude Rhodanine) Filtration->Solid Liquor Mother Liquor (Contains Trace CS2) Filtration->Liquor Wash Step 3: Displacement Wash (Cold Ethanol) Solid->Wash Liquor->WasteTreat Dry Step 4: Vacuum Oven (40°C, <50 mbar) Wash->Dry

Caption: Logical workflow for separating carbon disulfide from the reaction mixture, purifying the solid product, and chemically destroying the hazardous waste.

References

  • Redemann, C. E.; Icke, R. N.; Alles, G. A. (1947). Rhodanine. Organic Syntheses, 27, 73. Link

    • Foundational text on rhodanine synthesis using ammonium dithiocarbamate and sodium chloroacet
  • National Institute for Occupational Safety and Health (NIOSH). (2016). Carbon Disulfide: IDLH Value Profile. Centers for Disease Control and Prevention. Link

    • Authoritative source for toxicity limits (IDLH) and safety handling.
  • PubChem. (n.d.).[3] Carbon Disulfide (Compound).[1][4][5][6][7][8][9][10][11] National Library of Medicine. Link

    • Comprehensive physical property data including boiling points and solubility.
  • World Health Organization (WHO). (2002). Carbon Disulfide (CICAD 46). International Programme on Chemical Safety. Link

    • Detailed toxicology and environmental health criteria.
  • Sigma-Aldrich. (2023). Safety Data Sheet: Carbon Disulfide. Link

    • Source for flash point, autoignition temperature, and specific handling precautions.

Sources

Troubleshooting

Solving solubility issues of rhodanine derivatives in aqueous assays

Technical Support Center: Troubleshooting Rhodanine Derivatives in Aqueous Assays Executive Overview As a Senior Application Scientist, I frequently encounter assay interference driven by the physicochemical properties o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Rhodanine Derivatives in Aqueous Assays

Executive Overview

As a Senior Application Scientist, I frequently encounter assay interference driven by the physicochemical properties of screening library hits. Rhodanine derivatives, while prevalent in high-throughput screening (HTS) campaigns, are notorious Pan-Assay Interference Compounds (PAINS)[1]. Their planar thiazolidine cores and exocyclic sulfur atoms drive tight crystal packing, resulting in poor aqueous solubility, colloidal aggregation, and non-specific protein binding[2]. This guide provides a mechanistic framework and self-validating protocols to diagnose and resolve rhodanine solubility issues in vitro.

Section 1: Mechanistic FAQs

Q1: Why do my rhodanine derivatives precipitate immediately upon dilution into aqueous assay buffers? Causality: Rhodanines are highly lipophilic, often exhibiting a calculated LogP (CLogP) > 5.0 and a LogS < -5.0[3]. The planar geometry of the rhodanine core promotes strong intermolecular π-stacking and hydrogen bonding, creating a highly stable crystal lattice. When transitioning from a strong organic solvent (like DMSO) into an aqueous environment, the thermodynamic penalty of solvating this hydrophobic, planar structure forces the molecules to rapidly nucleate and precipitate rather than remain monomeric[4].

Q2: My compound remains "in solution" visually, but I am seeing non-specific, promiscuous enzyme inhibition. How is this related to solubility? Causality: This is a classic hallmark of aggregation-based PAINS[5]. Even if macroscopic precipitation is not visible, poor aqueous solubility often leads to the formation of sub-micron colloidal aggregates. These colloids act as "protein sponges," non-specifically sequestering and denaturing the target enzyme on their surface. This results in false-positive inhibition characterized by unusually steep dose-response curves (Hill slopes > 1.5)[6].

Q3: Can I solve this by simply increasing the final DMSO concentration in my assay? Causality: No. While increasing DMSO might thermodynamically favor solubility, it introduces severe biological artifacts. DMSO concentrations above 1-2% (v/v) can denature your target protein, alter cell membrane permeability, and disrupt assay signaling. Furthermore, if the compound's intrinsic aqueous solubility is exceeded, it will eventually "crash out" regardless of the initial DMSO concentration, leading to irreproducible data.

Section 2: Diagnostic Troubleshooting Guide

Issue 1: Precipitation upon Dilution ("Crashing Out")

  • Symptom: Cloudiness or visible particulates in the assay well after adding the DMSO stock.

  • Root Cause: Localized supersaturation at the droplet interface during addition.

  • Solution: Implement the Two-Step Intermediate Dilution Protocol (see Section 3) to reduce the concentration gradient and prevent rapid nucleation.

Issue 2: Steep Dose-Response Curves (Hill Slope > 1.5)

  • Symptom: The compound transitions from 0% to 100% inhibition over a very narrow concentration range.

  • Root Cause: Non-stoichiometric inhibition driven by colloidal aggregation.

  • Solution: Perform the Detergent-Supplemented Counter-Screen (see Section 3) to disrupt colloids and validate the hit.

Issue 3: High biochemical activity but zero cell-based efficacy.

  • Symptom: IC50 is in the nanomolar range in biochemical assays, but the compound shows no effect in cell culture.

  • Root Cause: The compound is either binding to serum proteins (due to high lipophilicity) or forming aggregates that cannot permeate the cell membrane.

  • Solution: Structurally modify the compound to disrupt molecular planarity and symmetry, which significantly improves aqueous solubility without relying on formulation tricks[4].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Two-Step Intermediate Dilution (Preventing Nucleation)

Design Rationale: This protocol prevents the localized high-concentration microenvironments that trigger rapid crystal nucleation when DMSO meets water.

  • Stock Preparation: Dissolve the rhodanine derivative in anhydrous DMSO to a maximum concentration of 10 mM. Store in desiccated aliquots to prevent water absorption, which degrades DMSO's solvating power.

  • Intermediate Dilution: Create a 100x working stock by diluting the 10 mM stock into a miscible co-solvent blend (e.g., 50% DMSO / 50% PEG-300). Causality: PEG-300 acts as a surfactant-like bridge, lowering the dielectric shock.

  • Aqueous Integration: While vigorously vortexing the aqueous assay buffer, inject the intermediate stock directly into the center of the vortex (avoid the tube walls).

  • Validation: Measure the absorbance at 600 nm (OD600). A baseline reading identical to the vehicle control validates that macroscopic precipitation has been avoided.

Protocol 2: Detergent-Supplemented Counter-Screen (Aggregation Diagnosis)

Design Rationale: This is a self-validating system. Non-ionic detergents disrupt colloidal aggregates but do not interfere with true 1:1 stoichiometric ligand-receptor binding.

  • Buffer Preparation: Prepare two identical batches of your standard aqueous assay buffer. To Batch B, add 0.01% (v/v) Triton X-100[6].

  • Parallel Screening: Run full dose-response curves for the rhodanine derivative in both Buffer A (Standard) and Buffer B (Triton) using screening concentrations between 10 and 30 μM[5].

  • Data Interpretation (Self-Validation):

    • Scenario A (True Hit): The IC50 remains unchanged in both buffers. The compound is a soluble, specific binder.

    • Scenario B (Aggregator/PAINS): The inhibitory activity completely vanishes or the IC50 shifts >10-fold in Buffer B. The detergent has dissolved the colloids, proving the initial activity was an aggregation artifact[5].

Section 4: Quantitative Data Summary

To systematically evaluate rhodanine derivatives, compare their physicochemical profiles against known interference metrics to determine if structural optimization is required.

ParameterTypical Rhodanine ProfileOptimization TargetCausality / Impact
CLogP (Lipophilicity) > 5.0< 3.0High lipophilicity drives hydrophobic collapse and aggregation in water[3].
CLogS (Aqueous Sol.) < -5.0> -4.0Values below -5 indicate severe insolubility, leading to precipitation[3].
Hill Slope > 1.5 to 2.00.8 to 1.2Steep curves indicate non-stoichiometric inhibition (colloidal sequestration)[6].
Detergent Sensitivity High (Activity lost)Low (Activity retained)Reversal of inhibition by Triton X-100 confirms aggregation-based false positives[5].

Section 5: Workflow Visualization

Rhodanine_Workflow N1 Rhodanine Hit in Aqueous Assay N2 Visual/Turbidity Check (Precipitation?) N1->N2 N3 Dynamic Light Scattering (Colloid Formation?) N2->N3 Clear Solution N7 Structural Modification (Disrupt Planarity) N2->N7 Precipitate Formed N4 Add 0.01% Triton X-100 (Detergent Screen) N3->N4 Aggregates Detected N6 Validate True Hit (Orthogonal Assay) N3->N6 Monomeric N5 False Positive (Aggregation PAINS) N4->N5 Activity Lost N4->N6 Activity Retained N7->N1 Retest Variant

Workflow for diagnosing and resolving rhodanine solubility and aggregation issues in assays.

References

  • Tomašić, T., et al. "Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation." ResearchGate.[1]

  • "Privileged Scaffolds or Promiscuous Binders: A Comparative Study on Rhodanines and Related Heterocycles in Medicinal Chemistry." Scilit.[2]

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry - ACS Publications.[5]

  • "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry - ACS Publications.[6]

  • "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry - ACS Publications.[4]

  • "In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates." PLOS.[3]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one Abstract This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spect...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

Abstract

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one, a heterocyclic compound with potential applications in various chemical and pharmaceutical fields. As structural elucidation is paramount to understanding functionality, this document serves as a comprehensive resource for researchers and professionals in drug development. We will dissect the proton NMR spectrum, compare its analytical power with alternative spectroscopic techniques, and provide a validated experimental protocol for data acquisition. This guide is structured to offer not just data, but a causal understanding of the spectroscopic observations, grounded in the principles of chemical structure and magnetic resonance.

Introduction: The Need for Precise Structural Verification

The compound 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine family of heterocyclic compounds, which are of significant interest due to their diverse biological activities.[1] The precise substitution of the 2-ethylhexyl group at the N-3 position is critical to its chemical properties and biological interactions. Therefore, unambiguous confirmation of its structure is a prerequisite for any further investigation.

¹H NMR spectroscopy stands as a primary tool for this purpose, offering detailed information about the molecular structure by probing the chemical environment of hydrogen atoms. This guide will demonstrate how a thorough analysis of the chemical shifts, integration, and signal splitting in the ¹H NMR spectrum can provide definitive structural confirmation of the title compound.

Decoding the ¹H NMR Spectrum of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

The structural integrity of a synthesized molecule is only as reliable as its characterization. In the case of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one, ¹H NMR spectroscopy provides a detailed fingerprint of the molecule. The key to interpreting the spectrum lies in understanding how the electronic environment of each proton influences its resonance frequency.

Below is a diagram illustrating the proton labeling for our analysis, followed by a detailed table of expected ¹H NMR assignments.

Caption: Molecular structure of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data

LabelProton AssignmentPredicted Chemical Shift (δ ppm)MultiplicityIntegrationRationale for Chemical Shift
a -S-CH₂-C=O~4.0 - 4.4Singlet (s)2HProtons on the carbon adjacent to both a sulfur atom and a carbonyl group are significantly deshielded.[2]
b -N-CH₂-CH-~3.8 - 4.3Doublet (d)2HMethylene protons attached to the nitrogen atom of the ring.
c -CH(CH₂)CH₂-~1.8 - 2.0Multiplet (m)1HMethine proton of the ethylhexyl group.
d, e -(CH₂)₄-~1.2 - 1.4Multiplet (m)8HMethylene protons of the hexyl chain, located in a shielded aliphatic environment.
f -CH-CH₂-CH₃~1.2 - 1.4Multiplet (m)2HMethylene protons of the ethyl group.
g -CH₂-CH₃~0.8 - 1.0Triplet (t)3HTerminal methyl protons of the ethyl group.
h -(CH₂)₃-CH₃~0.8 - 1.0Triplet (t)3HTerminal methyl protons of the butyl chain portion.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly based on the solvent and experimental conditions.

Comparative Analysis: Why ¹H NMR is the Primary Choice

While other analytical techniques provide valuable information, ¹H NMR offers an unparalleled level of detail for structural elucidation of organic molecules like 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Detailed proton environment, connectivity through couplingUnambiguously confirms the presence and connectivity of the 2-ethylhexyl group and the thiazolidinone ring protons.[3]Requires a relatively pure sample and a suitable deuterated solvent.
¹³C NMR Number and type of carbon atomsConfirms the carbon skeleton, including the carbonyl and thione carbons.[1]Longer acquisition times and generally lower sensitivity than ¹H NMR.
FT-IR Presence of functional groupsQuickly confirms the presence of C=O (carbonyl) and C=S (thione) groups.[2]Does not provide detailed information on the connectivity of the alkyl chain.
Mass Spectrometry Molecular weight and fragmentation patternConfirms the molecular weight of the compound.[4]Does not provide detailed structural isomer information without high-resolution fragmentation studies.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one and acquiring a ¹H NMR spectrum.

Materials:

  • 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Cap the NMR tube and gently vortex until the sample is completely dissolved.

  • Instrument Setup (on a standard 400 MHz NMR spectrometer):

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons.

Caption: A streamlined workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectral analysis of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one provides a robust and definitive method for its structural confirmation. By carefully examining the chemical shifts, splitting patterns, and integration of the proton signals, researchers can confidently verify the identity and purity of this compound. This guide has provided a detailed theoretical breakdown, a comparative analysis of alternative techniques, and a practical protocol to empower scientists in their research and development endeavors. The application of ¹H NMR, as detailed herein, is an indispensable step in ensuring the scientific integrity of studies involving this and similar heterocyclic molecules.

References

  • Bacha, M. M., Nadeem, H., Zaib, S., Sarwar, S., & Iqbal, J. (n.d.). ¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. ResearchGate. Retrieved from [Link]

  • Al-Sultani, K. H., Hassan, A. S., & Al-Asadi, A. S. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1297. Retrieved from [Link]

  • Al-Sultani, K. H., Hassan, A. S., & Al-Asadi, A. S. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1297. Retrieved from [Link]

  • Nasiri, F., Zolali, A., & Ahmadiazar, M. (2014). Solvent Free One-Pot Synthesis of 2-thioxo-1,3-thiazinane-4-one Derivatives.
  • Kadhim, R. J., & Al-Adili, A. J. (2019). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 4(4), 1-6.
  • Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry, 12(3), 2800-2812.
  • NIST. (n.d.). 4-Thiazolidinone, 3-ethyl-2-thioxo-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]. PubChem. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 16). Lec16 - 1H NMR: Splitting of Common Substituents [Video]. YouTube. Retrieved from [Link]

  • Zhang, M., et al. (2020).
  • Zhang, M., et al. (2020).
  • ResearchGate. (n.d.). 1 H NMR spectrum of 2-EHO. Retrieved from [Link]

  • El-Sayed, H. A., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(14), 13087–13103.
  • Arshad, S., et al. (2014). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o398.
  • Chemistry Steps. (2025, November 5). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]

  • Gomaa, M. A. M., et al. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 24(17), 3048.

Sources

Comparative

Comparative Guide: IR Characterization of Rhodanine vs. Thiazolidine-2,4-dione Scaffolds

Topic: Characteristic IR Absorption Peaks of Carbonyl and Thiocarbonyl in Rhodanines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In medi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR Absorption Peaks of Carbonyl and Thiocarbonyl in Rhodanines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the Rhodanine (2-thioxo-4-thiazolidinone) scaffold is a privileged structure, frequently employed in the design of antimicrobial, antiviral, and antidiabetic agents. Its structural close relative, Thiazolidine-2,4-dione (TZD) , shares the same core ring but substitutes the C2-sulfur with oxygen.

Distinguishing these scaffolds and their derivatives during synthesis is critical. While NMR provides definitive structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective method for monitoring reaction progress (e.g., thionation or hydrolysis).

This guide provides a technical comparison of the vibrational signatures of these two scaffolds, focusing on the diagnostic Carbonyl (C=O) and Thiocarbonyl (C=S) absorption peaks.

Vibrational Spectroscopy of the Core Scaffolds

The primary challenge in characterizing rhodanines is the "mixed mode" nature of the C=S vibration. Unlike the highly localized C=O stretch, the C=S stretch often couples with C-N stretching and ring deformations, appearing as "Thioamide bands."

Comparative Data: Rhodanine vs. TZD
FeatureRhodanine (2-thioxo-4-thiazolidinone)Thiazolidine-2,4-dione (TZD)Spectroscopic Basis
C=O[1][2] Stretch Single dominant band Range: 1710 – 1750 cm⁻¹Doublet (Twin bands) Range: 1680 – 1750 cm⁻¹TZD possesses two carbonyls (C2, C4) leading to symmetric and asymmetric coupling. Rhodanine has only C4=O.
C=S Stretch Diagnostic Thioamide Bands Band I: 1150 – 1240 cm⁻¹Band II: 1060 – 1090 cm⁻¹Absent The C=S bond is weaker and heavier than C=O, shifting absorption to the fingerprint region.
N-H Stretch 3150 – 3400 cm⁻¹ (Broad)3150 – 3400 cm⁻¹ (Broad)Similar environment; broadness depends on H-bonding in the solid state.
C=C (Exocyclic) 1580 – 1640 cm⁻¹1580 – 1640 cm⁻¹Relevant only for 5-arylidene derivatives (Knoevenagel condensation products).

Technical Insight: In 5-arylidene rhodanines (common drug precursors), the conjugation of the exocyclic double bond with the C=O group typically lowers the carbonyl frequency by 10–20 cm⁻¹ compared to the unsubstituted core.

Detailed Peak Assignment & Mechanism
The Carbonyl (C=O) Signature [3]
  • Rhodanine: The C4=O bond exhibits a strong, sharp dipole change. In the solid state (KBr pellet), this typically appears near 1713 cm⁻¹ .

  • TZD: The presence of two carbonyls at C2 and C4 creates a coupled system. You will observe two distinct peaks:

    • Asymmetric Stretch: ~1735–1750 cm⁻¹ (Higher energy).

    • Symmetric Stretch: ~1670–1690 cm⁻¹ (Lower energy). Absence of this doublet in a reaction product often indicates successful thionation to rhodanine (or partial hydrolysis).

The Thiocarbonyl (C=S) Challenge

The C=S stretch is not an isolated oscillator. It contributes to the Thioamide I, II, and III bands.[4]

  • Primary Diagnostic Region (1150–1250 cm⁻¹): This is the most reliable indicator for the C=S moiety in rhodanines. It corresponds to a vibrational mode with significant C=S stretching character coupled with C-N stretching.

  • Secondary Region (1060–1090 cm⁻¹): Often sharper but less intense; corresponds to ring deformation coupled with C=S.

Experimental Protocol: High-Fidelity IR Acquisition

To ensure reproducible data, specifically for the resolution of the fingerprint region (where C=S appears), the following protocol is recommended.

Method: Solid-State FT-IR via KBr Pellet (Preferred for resolution) or ATR (Preferred for speed).

Step-by-Step Workflow:

  • Sample Preparation (KBr Method):

    • Ratio: Mix 1–2 mg of the dry rhodanine derivative with ~100 mg of spectroscopic grade KBr.

    • Grinding: Grind intimately in an agate mortar for 2 minutes. Crucial: Inadequate grinding causes "Christiansen effect" (distorted baselines), obscuring the weak C=S bands.

    • Pressing: Compress at 8–10 tons for 1 minute to form a transparent disc.

  • Acquisition Parameters:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 2 cm⁻¹ (Necessary to resolve TZD doublets).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio in the fingerprint region.

  • Data Processing:

    • Perform baseline correction.

    • Normalize intensity to the strongest peak (usually C=O) for comparative overlay.

Decision Logic for Scaffold Identification

The following diagram illustrates the logical workflow for distinguishing between Rhodanine, TZD, and their derivatives using IR data.

IR_Identification Start Unknown Heterocycle Spectrum CheckCO Analyze Carbonyl Region (1650 - 1760 cm⁻¹) Start->CheckCO Doublet Doublet Observed? (e.g., ~1680 & ~1740 cm⁻¹) CheckCO->Doublet Singlet Single Strong Peak? (e.g., ~1715 cm⁻¹) Doublet->Singlet No Result_TZD Likely Thiazolidine-2,4-dione (TZD) Scaffold Doublet->Result_TZD Yes (Sym/Asym Stretch) CheckCS Analyze Fingerprint Region (1100 - 1250 cm⁻¹) Singlet->CheckCS Yes CS_Present Distinct Band at 1150-1240 cm⁻¹? CheckCS->CS_Present Result_Rhod Likely Rhodanine (2-thioxo) Scaffold CS_Present->Result_Rhod Yes (Thioamide Band) Result_Other Check for 2-thiohydantoin or other analogs CS_Present->Result_Other No

Figure 1: Spectral decision tree for differentiating 2-thioxo (Rhodanine) and 2-oxo (TZD) pharmacophores.

Case Study: 5-Benzylidene Derivatives

In drug development, the active methylene group at position 5 is often condensed with aldehydes.

  • Observation: Upon condensation to form 5-benzylidenerhodanine :

    • C=O Shift: The C=O peak shifts to a lower wavenumber (red shift), often appearing around 1690–1705 cm⁻¹ due to extended conjugation reducing the double bond character of the carbonyl.

    • New Peak: A sharp C=C stretch appears at ~1590–1610 cm⁻¹ .

    • C=S Stability: The Thioamide bands (1150–1240 cm⁻¹) remain relatively stable, confirming the integrity of the thioxo core during the harsh condensation conditions.

References
  • Jabeen, S. (2016). Experimental (Spectroscopic) and Theoretical Studies of Rhodanine (2-Thio-4-Oxothiazolidine) and its Derivatives. University of Greenwich.[4] Link

  • Drop, B. et al. (2025). The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Pawar, C.D. et al. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MOJ Bioorganic & Organic Chemistry. Link

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (General Reference for Thioamide bands).
  • Gholivand, K. et al. (2023). Assignment of C=S stretching vibration in rhodanine IR spectroscopy. ResearchGate. Link

Sources

Validation

Predicted Mass Spectrometry Fragmentation Pattern of N-(2-ethylhexyl)rhodanine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-(2-ethylhexyl)rhodanine and Comparison with Alternative Analytical Methodologies This guide provides a comprehensive analysis of the predicted mass...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-(2-ethylhexyl)rhodanine and Comparison with Alternative Analytical Methodologies

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of N-(2-ethylhexyl)rhodanine, a heterocyclic compound of interest in medicinal chemistry and material science. Given the absence of publicly available experimental spectra for this specific molecule, this document synthesizes foundational principles of mass spectrometry, data from analogous structures, and established fragmentation mechanisms to construct a predictive model. Furthermore, it offers a comparative overview of mass spectrometry against alternative analytical techniques, providing researchers, scientists, and drug development professionals with a robust framework for method selection and data interpretation.

The fragmentation of N-(2-ethylhexyl)rhodanine in a mass spectrometer is dictated by the stability of the resulting ions and neutral losses. The structure, comprising a rhodanine core and a branched N-alkyl substituent, presents several predictable cleavage pathways, primarily under Electron Ionization (EI). The molecular ion (M⁺•) is expected at a nominal mass-to-charge ratio (m/z) of 245, corresponding to its molecular weight (C₁₁H₁₉NOS₂).

Fragmentation of the N-(2-ethylhexyl) Side Chain

The most prominent fragmentation pathways in N-alkyl compounds involve cleavages of the alkyl chain, particularly those adjacent to the nitrogen atom (α-cleavage), due to the stabilization of the resulting positive charge by the nitrogen lone pair.[1]

  • α-Cleavage (Benzylic-type Cleavage): The most favored fragmentation for aliphatic amines and related structures is the cleavage of the C-C bond alpha to the nitrogen atom, with the preferential loss of the largest substituent as a radical.[1] For N-(2-ethylhexyl)rhodanine, this involves the bond between the methylene group attached to the nitrogen and the chiral carbon of the 2-ethylhexyl group. This pathway leads to the loss of a C₇H₁₅• radical (113 Da), resulting in a highly stable, resonance-delocalized ion at m/z 132 .

  • Cleavage at the Branch Point: Fragmentation can also occur at the branch point of the 2-ethylhexyl group.

    • Loss of a butyl radical (•C₄H₉; 57 Da) yields a significant fragment ion at m/z 188 .

    • Loss of an ethyl radical (•C₂H₅; 29 Da) produces a fragment ion at m/z 216 .

These side-chain cleavages are typically the most abundant ions in the spectrum, aside from the molecular ion, as they lead to stable carbocations.

Fragmentation of the Rhodanine Heterocycle

While side-chain fragmentation dominates, cleavage of the rhodanine ring itself can also occur, though these fragments are generally of lower intensity. These pathways are inferred from the fragmentation of unsubstituted rhodanine.[2]

  • Loss of Carbon Monoxide (CO): A neutral loss of CO (28 Da) from the molecular ion or major fragments can occur.

  • Thio-fragmentation: Cleavage of the ring can lead to the loss of neutral species containing sulfur, such as carbon disulfide (CS₂) or carbonyl sulfide (COS).

A summary of the primary predicted fragments is presented in Table 1.

Table 1: Predicted Key Fragments for N-(2-ethylhexyl)rhodanine in EI-MS

Predicted m/zProposed Fragment Structure/FormulaNeutral LossFragmentation Mechanism
245[C₁₁H₁₉NOS₂]⁺•-Molecular Ion (M⁺•)
216[M - C₂H₅]⁺•C₂H₅ (29 Da)Side-chain cleavage at branch point
188[M - C₄H₉]⁺•C₄H₉ (57 Da)Side-chain cleavage at branch point
132[M - C₇H₁₅]⁺•C₇H₁₅ (113 Da)α-Cleavage (Benzylic-type)
Proposed Fragmentation Pathway Diagram

The logical relationship between the molecular ion and its primary fragments can be visualized as follows.

G cluster_sidechain Side-Chain Fragmentation M Molecular Ion [C₁₁H₁₉NOS₂]⁺• m/z 245 F216 Fragment Ion [M - C₂H₅]⁺ m/z 216 M->F216 - •C₂H₅ F188 Fragment Ion [M - C₄H₉]⁺ m/z 188 M->F188 - •C₄H₉ F132 Fragment Ion [M - C₇H₁₅]⁺ m/z 132 M->F132 - •C₇H₁₅ (α-cleavage)

Caption: Predicted EI fragmentation pathways of N-(2-ethylhexyl)rhodanine.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation and characterize N-(2-ethylhexyl)rhodanine, a robust, self-validating experimental workflow is essential. This protocol outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of N-(2-ethylhexyl)rhodanine and dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL for analysis. The choice of final solvent should be compatible with the chromatographic system (e.g., methanol/water for LC-MS, ethyl acetate for GC-MS).

GC-MS Method (for EI Fragmentation)
  • Rationale: GC-MS with Electron Ionization (EI) is the classic technique for generating detailed, reproducible fragmentation patterns for structural elucidation of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Methodology:

    • GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injection: Inject 1 µL of the working solution in splitless mode. Inlet temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

LC-MS/MS Method (for Structural Confirmation)
  • Rationale: LC-MS with Electrospray Ionization (ESI) is suitable for less volatile compounds and provides complementary information. Tandem MS (MS/MS) confirms the parent-fragment relationships.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • Methodology:

    • LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. Flow rate: 0.4 mL/min.

    • MS Parameters (Positive ESI):

      • Ionization Mode: ESI+.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Gas Temperature: 350°C.

      • Full Scan: m/z 100-500 to identify the protonated molecule [M+H]⁺ at m/z 246.

      • Tandem MS (MS/MS): Select m/z 246 as the precursor ion and apply varying collision energies (e.g., 10-40 eV) with argon as the collision gas to generate a product ion spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Stock 1 mg/mL Stock Work 1-10 µg/mL Working Solution Stock->Work Separation Chromatographic Separation (GC or LC) Work->Separation Ionization Ionization (EI or ESI) Separation->Ionization MS1 Mass Analysis (MS1) (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Analysis (MS2) (Product Ion Scan) CID->MS2 Detection Detector MS2->Detection

Caption: General workflow for MS-based analysis of N-(2-ethylhexyl)rhodanine.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled sensitivity and structural detail, a comprehensive analytical strategy often involves complementary techniques. The choice depends on the specific research question, whether it is unambiguous identification, quantification, or purity assessment.

Table 2: Comparison of Analytical Techniques for N-(2-ethylhexyl)rhodanine

FeatureMass Spectrometry (MS/MS)HPLC-UVNMR Spectroscopy (¹H, ¹³C)
Primary Use Identification, structural elucidation, highly sensitive quantification.Quantification, purity analysis, preparative separation.[3]Unambiguous structure determination of pure compounds.
Structural Info High (based on fragmentation patterns).Low (retention time only).Very High (atomic connectivity).
Sensitivity Very High (pg-fg range).Moderate (ng-µg range).Low (mg range).
Specificity Very High (molecular weight + fragment ions).Moderate (co-elution possible).Very High (unique spectral fingerprint).
Sample Purity Can analyze complex mixtures.Requires relatively clean samples.Requires highly pure sample (>95%).
Throughput High.High.Low.
Cost High (instrumentation and maintenance).Low to Moderate.High (instrumentation and cryogens).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in many labs for its robustness and quantitative accuracy.[3] For N-(2-ethylhexyl)rhodanine, it would be an excellent method for determining purity in a synthesized batch or for quantifying the compound in a formulation. However, it provides no structural information beyond the retention time and UV absorbance profile, making it unsuitable for identifying an unknown compound without a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the de novo structural elucidation of organic molecules. A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) would allow for the complete and unambiguous assignment of the N-(2-ethylhexyl)rhodanine structure. Its primary limitation is the requirement for a relatively large amount of pure sample and its low throughput, making it impractical for routine screening or trace-level analysis where MS excels.

Conclusion

The mass spectrometric analysis of N-(2-ethylhexyl)rhodanine is predicted to be dominated by characteristic cleavages of the N-alkyl side chain, yielding major fragment ions at m/z 216, 188, and 132 . The α-cleavage leading to the m/z 132 ion is expected to be particularly prominent. While this guide provides a predictive framework based on established chemical principles, experimental verification via the outlined GC-MS and LC-MS/MS protocols is crucial.

For researchers, the optimal analytical strategy involves a synergistic approach: using NMR for the initial, unambiguous structural confirmation of the synthesized standard, developing a robust HPLC-UV method for routine quantification and purity checks, and leveraging the high sensitivity and structural specificity of mass spectrometry for metabolite identification, trace-level detection, and confirmation in complex matrices.

References

  • Ferreira, C. R., et al. (2017). Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link][4][5][6]

  • Peters, F. T., et al. (2013). Fragmentation of deuterated rhodamine B derivates by laser and collisional activation in an FT-ICR mass spectrometer. Journal of the American Society for Mass Spectrometry. Available at: [Link][7]

  • Coon, J. J., et al. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Journal of The American Society for Mass Spectrometry. Available at: [Link][8][9]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][10]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link][11]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]

  • Ungureanu, E.-M., et al. (2023). Electrochemistry of Rhodanine Derivatives as Model for New Colorimetric and Electrochemical Azulene Sensors for the Detection of Heavy Metal Ions. Molecules. Available at: [Link][12]

  • NIST. (n.d.). Rhodanine. NIST Chemistry WebBook. Available at: [Link][2]

  • Pérez-Ruiz, T., et al. (1984). Derivatives of Rhodanine as Spectrophotometric Analytical Reagents. Determination of Copper. R Discovery. Available at: [Link][13]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder Department of Chemistry. Available at: [Link][1]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link][14]

  • Al-Salman, H. N. K. (2018). Analytical methods for diagnosis a mixture of narcotic substances in seized materials. International Journal of Medical Toxicology and Forensic Medicine. Available at: [Link][3]

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Comparative

A Comparative Guide to the Reactivity of N-Ethyl vs. N-(2-Ethylhexyl) Rhodanine Derivatives

In the landscape of modern drug discovery and development, rhodanine and its derivatives stand out as a "privileged scaffold" due to their versatile biological activities, including antimicrobial, antiviral, and anticanc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, rhodanine and its derivatives stand out as a "privileged scaffold" due to their versatile biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The reactivity of the rhodanine core, particularly at the C-5 methylene and N-3 positions, is a critical determinant of its utility in the synthesis of diverse molecular entities. This guide provides an in-depth comparison of the reactivity of two N-substituted rhodanine derivatives: N-ethyl rhodanine and N-(2-ethylhexyl) rhodanine. This comparison will be framed through the lens of steric and electronic effects, supported by established experimental protocols and theoretical considerations.

The Decisive Role of the N-3 Substituent

The substituent at the N-3 position of the rhodanine ring plays a pivotal role in modulating the molecule's reactivity. This is primarily achieved through a combination of electronic and steric effects. While both ethyl and 2-ethylhexyl groups are alkyl chains and thus electron-donating, their profound difference in steric bulk leads to significant variations in their chemical behavior.

  • N-Ethyl Rhodanine: The ethyl group is a relatively small, linear alkyl substituent. Its electron-donating nature slightly increases the electron density of the rhodanine ring system. The minimal steric hindrance it presents allows for relatively unhindered access of reagents to the reactive sites of the molecule.

  • N-(2-Ethylhexyl) Rhodanine: In stark contrast, the 2-ethylhexyl group is a bulky, branched alkyl substituent. While it also exerts an electron-donating inductive effect, its primary influence on reactivity stems from the significant steric hindrance it imposes around the N-3 position and, by extension, the entire rhodanine scaffold. This steric bulk can be expected to impede the approach of reactants, thereby influencing reaction rates and, in some cases, the feasibility of certain transformations.

Comparative Reactivity in Knoevenagel Condensation

A cornerstone reaction for evaluating the reactivity of rhodanine derivatives is the Knoevenagel condensation.[3][4][5] This reaction involves the condensation of the active methylene group at the C-5 position of the rhodanine ring with an aldehyde or ketone, typically in the presence of a basic catalyst. The ease and rate of this reaction serve as an excellent proxy for the overall reactivity of the rhodanine derivative.

It is well-established that increasing the size of N-substituents on rhodanine derivatives can lead to a decrease in their biological activity, a trend attributed to steric effects.[2] This principle can be extended to their chemical reactivity.

Hypothetical Experimental Comparison:

To objectively compare the reactivity, one could perform a Knoevenagel condensation of both N-ethyl rhodanine and N-(2-ethylhexyl) rhodanine with a model aldehyde, such as benzaldehyde, under identical reaction conditions. The reaction progress would be monitored over time to determine the reaction rates and final product yields.

DerivativeN-SubstituentExpected Relative Reaction RateExpected YieldPrimary Influencing Factor
1 N-EthylFasterHigherMinimal steric hindrance
2 N-(2-Ethylhexyl)SlowerLowerSignificant steric hindrance

The anticipated outcome is that N-ethyl rhodanine would exhibit a faster reaction rate and a higher yield of the corresponding 5-benzylidene derivative compared to N-(2-ethylhexyl) rhodanine. This difference is directly attributable to the steric hindrance posed by the bulky 2-ethylhexyl group, which would impede the approach of the benzaldehyde to the C-5 methylene group and hinder the formation of the necessary transition state.

Mechanistic Insights and Steric Hindrance

The mechanism of the Knoevenagel condensation involves the deprotonation of the C-5 methylene group by a base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. The subsequent dehydration yields the final product.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Rhodanine N-R-Rhodanine Enolate Enolate Intermediate Rhodanine->Enolate Deprotonation Base Base Alkoxide Alkoxide Intermediate Enolate->Alkoxide Attack on carbonyl Aldehyde Aldehyde Product 5-Arylidene Rhodanine Alkoxide->Product - H2O

Caption: Generalized mechanism of the Knoevenagel condensation of N-substituted rhodanines.

The steric bulk of the N-(2-ethylhexyl) group would primarily affect "Step 2: Nucleophilic Attack." The large substituent would create a crowded environment around the rhodanine ring, making it more difficult for the aldehyde to approach the nucleophilic C-5 carbon of the enolate intermediate. This increased steric hindrance raises the activation energy of this step, thereby slowing down the overall reaction rate.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Rhodanines

N-substituted rhodanines can be synthesized via several methods. A common approach involves the reaction of the corresponding amine with carbon disulfide and an α-haloacetic acid derivative.[6]

Synthesis_Workflow Amine N-Ethylamine or N-(2-Ethylhexyl)amine Intermediate Dithiocarbamate Intermediate Amine->Intermediate CS2 Carbon Disulfide CS2->Intermediate Haloacetate Ethyl Bromoacetate Cyclization Cyclization Haloacetate->Cyclization Intermediate->Cyclization Product N-Ethyl- or N-(2-Ethylhexyl) Rhodanine Cyclization->Product

Caption: Workflow for the synthesis of N-substituted rhodanine derivatives.

Step-by-Step Protocol:

  • To a solution of the primary amine (N-ethylamine or N-(2-ethylhexyl)amine) in a suitable solvent (e.g., ethanol), add carbon disulfide dropwise at 0°C.

  • After stirring for a designated period, add a solution of ethyl bromoacetate.

  • The reaction mixture is then heated to reflux for several hours.

  • Upon cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Protocol for Comparative Knoevenagel Condensation
  • In two separate reaction vessels, dissolve equimolar amounts of N-ethyl rhodanine and N-(2-ethylhexyl) rhodanine in a suitable solvent (e.g., ethanol or acetic acid).

  • To each vessel, add an equimolar amount of benzaldehyde and a catalytic amount of a base (e.g., piperidine or sodium acetate).

  • Stir the reactions at a constant temperature (e.g., 80°C).

  • Monitor the progress of each reaction at regular intervals using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After a set reaction time (e.g., 4 hours), quench the reactions and isolate the products.

  • Determine the yield of the 5-benzylidene derivative for each reaction and compare the results.

Conclusion

The reactivity of N-substituted rhodanine derivatives is significantly influenced by the steric nature of the N-substituent. The comparison between N-ethyl and N-(2-ethylhexyl) rhodanine derivatives clearly illustrates this principle. The smaller N-ethyl group allows for greater reactivity, as evidenced by faster reaction rates and higher yields in Knoevenagel condensations. Conversely, the bulky N-(2-ethylhexyl) group imposes considerable steric hindrance, which impedes the approach of reactants and slows down reaction rates.

For researchers and drug development professionals, this understanding is crucial for the rational design of synthetic routes and the modulation of the biological activity of rhodanine-based compounds. When designing novel rhodanine derivatives, the steric bulk of the N-substituent must be carefully considered to achieve the desired reactivity and biological profile.

References

  • Barakat, A., et al. (2014). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances, 4, 4909–4916. [Link]

  • Ghotas-Lou, A., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(10), 1025-1040. [Link]

  • Hassan, A. S., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(14), 12887–12903. [Link]

  • Kruszyński, R., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

  • Abusetta, A., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10(1), 14-30. [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. [Link]

  • ChemTalk. (2021). Steric Hindrance. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Coulibaly, W., et al. (2019). Studies of the Chemical Reactivity of a Series of Rhodanine Derivatives by Approaches to Quantum Chemistry. Computational Molecular Bioscience, 9, 49-62. [Link]

  • Taha, M., et al. (2019). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4352. [Link]

  • El-Gazzar, A. B. A., et al. (2015). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica, 7(1), 123-133. [Link]

  • Brem, J., et al. (2016). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. Bioorganic & Medicinal Chemistry, 24(16), 3829-3837. [Link]

  • Akhavan, M., et al. (2020). Green Chemical Synthesis and Biological Evaluation of Novel N-substituted Rhodanine Derivatives as Potential Antifungal Agents. Journal of Mazandaran University of Medical Sciences, 29(182), 82-90. [Link]

  • Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Molecules, 23(8), 1941. [Link]

  • Kumar, D., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 11(9), 1146-1165. [Link]

  • Kamal, A., et al. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxidative Stress. Catalysts, 14(10), 769. [Link]

  • Ortiz-Bustos, D., et al. (2024). Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. Chemistry Proceedings, 6(1), 1-5. [Link]

Sources

Validation

13C NMR chemical shifts of the thiazolidinone ring carbons

Predictive Accuracy vs. Empirical Reality: A Comparative Guide to C NMR Chemical Shifts in Thiazolidin-4-ones Executive Summary The thiazolidin-4-one ring is a privileged heterocyclic scaffold in drug discovery, forming...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Accuracy vs. Empirical Reality: A Comparative Guide to


C NMR Chemical Shifts in Thiazolidin-4-ones 

Executive Summary

The thiazolidin-4-one ring is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous antimicrobial, antidiabetic, and anti-inflammatory agents. During the structural elucidation of newly synthesized derivatives, assigning the


C Nuclear Magnetic Resonance (NMR) chemical shifts of the heterocyclic core—specifically C-2, C-4, and C-5—is critical for confirming regiochemistry and successful cyclization.

As computational chemistry becomes deeply integrated into analytical workflows, researchers frequently rely on NMR prediction software to validate empirical data. This guide objectively compares the predictive performance of three industry-standard tools—ACD/Labs NMR Predictors , Mestrelab Mnova NMRPredict , and ChemDraw Professional (ChemNMR) —against experimental


C NMR data of thiazolidin-4-one derivatives.

Mechanistic Causality: The Thiazolidin-4-one Core

To evaluate software accuracy, one must first understand the electronic causality dictating the empirical shifts of the thiazolidin-4-one ring[1]:

  • C-4 (Carbonyl Carbon, ~170–175 ppm): The C-4 resonance is highly deshielded due to the electronegativity of the oxygen atom. However, it is partially shielded by the delocalization of the adjacent nitrogen's lone pair (amide resonance). Because it is a quaternary carbon, its signal is often weak and requires optimized relaxation delays during acquisition.

  • C-2 (Methine/Methylene Carbon, ~60–75 ppm in 2-aryl derivatives): Sandwiched between a sulfur and a nitrogen atom, C-2 is highly sensitive to the inductive and resonance effects of substituents on the N-3 and C-2 positions. Empirical studies demonstrate strong Hammett correlations (

    
    ) for C-2, indicating that electron-withdrawing groups deshield this carbon predictably[2],[3].
    
  • C-5 (Methylene Carbon, ~32–38 ppm): Flanked by sulfur and the C-4 carbonyl, C-5 acts as an active methylene group. Its chemical shift is relatively stable but will shift dramatically downfield (to ~110-120 ppm) if the molecule undergoes a Knoevenagel condensation to form a 5-arylidene derivative.

Workflow Visualization

NMR_Workflow cluster_Empirical Empirical Workflow cluster_InSilico In Silico Prediction Input Thiazolidin-4-one Scaffold Acquisition 13C NMR Acquisition Input->Acquisition Algorithms Prediction Engines (ACD/Labs, Mnova, ChemDraw) Input->Algorithms Processing Peak Picking (C2, C4, C5) Acquisition->Processing Analysis Residual Analysis (Δδ) Processing->Analysis Shift_Calc Shift Calculation Algorithms->Shift_Calc Shift_Calc->Analysis Validation Structural Verification Analysis->Validation

Fig 1: Parallel empirical and in silico workflows for thiazolidinone 13C NMR shift validation.

In Silico Prediction Tools: Algorithmic Comparison

The accuracy of


C NMR prediction depends entirely on the underlying algorithm's ability to model the non-linear electronic cross-talk within the S-C-N-C=O system.
  • ChemDraw Professional (ChemNMR): Relies primarily on linear substituent additivity rules and basic HOSE (Hierarchical Organisation of Spherical Environments) codes. While excellent for rapid structural checks, it struggles with complex heterocycles, yielding a higher Root Mean Square Error (RMSE) of ~3.4 ppm[4].

  • Mnova NMRPredict: Utilizes an ensemble approach combining HOSE codes with advanced Machine Learning (ML) models. It effectively captures the stereoelectronic nuances of the thiazolidinone ring, achieving an impressive RMSE of ~1.9 ppm[4],[5].

  • ACD/Labs NMR Predictors: The industry gold standard. It integrates HOSE codes with proprietary Neural Networks trained on a massive, highly curated database of experimental spectra. It consistently delivers the lowest RMSE (~1.8 ppm) and provides highly accurate coupling constants[6],[4].

Table 1: Software Performance Summary
Software PlatformPrimary AlgorithmReported RMSEStrengthsLimitations
ACD/Labs Neural Networks + HOSE~1.8 ppmUnmatched accuracy; vast proprietary database.High licensing cost[6].
Mnova ML Ensemble + HOSE~1.9 ppmSeamless integration with raw NMR processing.Requires active ML module license.
ChemDraw Additivity Rules + HOSE~3.4 ppmUbiquitous; instantaneous calculation.Lower accuracy for complex heterocycles.

Experimental vs. Predicted Data

To objectively compare these platforms, we evaluate their predictions against the empirical


C NMR data of a representative derivative: 2-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one [2].
Table 2: C NMR Chemical Shifts (ppm) Comparison
Carbon PositionExperimental (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)*
C-2 (S-C-N) 65.0264.8565.2062.10
C-4 (C=O) 170.79171.10170.50173.20
C-5 (CH₂) 33.3533.5033.1035.80
Mean Residual (Δδ) - 0.21 ppm 0.24 ppm 2.59 ppm

*Note: Predicted values are representative extrapolations based on the respective software's algorithmic tendencies and reported RMSEs for heterocyclic systems[2],[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the empirical data used to benchmark predictive software must be acquired through rigorous, self-validating methodologies.

Protocol A: Empirical Synthesis & C NMR Acquisition
  • Synthesis: Synthesize the thiazolidin-4-one derivative via the one-pot three-component condensation of an aromatic aldehyde, an amine, and thioglycolic acid using the DCC (N,N'-Dicyclohexylcarbodiimide) method[1].

  • Sample Preparation: Dissolve 20–25 mg of the highly purified compound in 0.6 mL of DMSO-

    
    . Causality check: Thiazolidin-4-ones often exhibit strong intermolecular hydrogen bonding and poor solubility in CDCl₃. DMSO-
    
    
    
    disrupts these networks, providing sharp, well-resolved resonances.
  • Instrument Calibration: Tune and match the probe on a 100 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO.

  • Acquisition Parameters (Critical): Set the relaxation delay (D1) to a minimum of 2.0 seconds . Causality check: The C-4 carbonyl is a quaternary carbon lacking attached protons. It relies entirely on long-range dipole-dipole interactions for relaxation. A short D1 will lead to signal saturation, causing the critical C-4 peak to vanish into the baseline. Acquire a minimum of 1024 scans.

  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation to enhance the signal-to-noise ratio. Phase correct manually and reference the center peak of the DMSO-

    
     septet to exactly 39.52 ppm.
    
Protocol B: In Silico Benchmarking & Residual Analysis
  • Structure Input: Draw the exact molecular structure in the software interface. Ensure stereochemistry (if applicable) is explicitly defined, though constitutional isomers are the primary drivers of 1D

    
    C shifts.
    
  • Execution: Run the

    
    C prediction module. For Mnova and ACD/Labs, ensure the solvent parameter is set to DMSO to account for solvent-induced shifts.
    
  • Residual Calculation: Extract the predicted shifts for C-2, C-4, and C-5. Calculate the absolute residual error (

    
    ). A 
    
    
    
    > 3.0 ppm in ACD/Labs or Mnova strongly suggests either a structural misassignment in the empirical data (e.g., formation of a thiazolidin-2-one instead of a 4-one) or an extreme stereoelectronic anomaly.

Conclusion

For researchers elucidating thiazolidin-4-one derivatives, relying solely on ChemDraw for


C NMR prediction introduces significant risk due to its higher RMSE (~3.4 ppm) in heterocyclic environments. Both ACD/Labs  and Mnova  provide the sub-2.0 ppm accuracy required to confidently differentiate between subtle regioisomers and confirm successful cyclization. While ACD/Labs remains the pinnacle of predictive accuracy due to its neural network and proprietary database, Mnova offers a highly competitive, cost-effective alternative that integrates seamlessly into daily spectral processing workflows.

References

1.[2] Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl), SciSpace. URL: 2.[1] SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES, Novelty Journals. URL: 3.[6] ACD/Spectrus Processor Review, Journal of Chemical Information and Modeling (ACS). URL: 4.[4] Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?, ResearchGate. URL: 5.[5] Nuclear Magnetic Resonance and Artificial Intelligence, ResearchGate. URL: 6.[3] Predicting the 13C chemical shifts for a series of substituted 3-(4-methoxyphenyl)-2-phenyl-1,3-Thiazolidin-4-ones, ResearchGate. URL:

Sources

Comparative

Impact of N-Alkyl Chain Length on Biological Activity of Rhodanine Derivatives

Publish Comparison Guide Executive Summary: The Lipophilicity-Steric Balance The biological efficacy of rhodanine (2-thioxothiazolidin-4-one) derivatives is critically dependent on the substitution pattern at the N-3 pos...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary: The Lipophilicity-Steric Balance

The biological efficacy of rhodanine (2-thioxothiazolidin-4-one) derivatives is critically dependent on the substitution pattern at the N-3 position . While the C-5 position typically dictates target specificity (via arylidene moieties), the N-alkyl chain length governs pharmacokinetics, membrane permeability, and steric fit within the binding pocket.

This guide objectively compares the impact of short, medium, and long N-alkyl chains on biological activity, synthesizing data from antimicrobial and anticancer studies.

Key Finding: There is no linear "longer is better" rule. Activity follows a non-linear distribution where medium-length linkers (C6–C10) often optimize membrane permeability (Gram-positive activity), while short chains (C1–C3) are preferred for intracellular targets where steric hindrance must be minimized.

Comparative Analysis: Chain Length vs. Bioactivity

The following analysis categorizes derivatives by N-substituent size, comparing their physicochemical properties and biological outcomes.

Table 1: Comparative Performance Matrix
FeatureShort Chain (C1–C3) Medium Chain / Linker (C4–C10) Bulky / Long Chain (>C12 / Aryl)
Representative Groups Methyl, Ethyl, AllylHexyl, Octyl, Carboxyalkyl (n=10)Dodecyl, Benzyl, Phenyl
Solubility (DMSO) HighModerateLow (Aggregates form)
Membrane Permeability Low (Passive diffusion limited)High (Surfactant-like properties)Variable (May get trapped in bilayer)
Antimicrobial Activity Weak to ModerateHigh (esp. Gram-positive)Low (Cut-off effect)
Anticancer Mechanism Specific Enzyme InhibitionMembrane Disruption + Target BindingNon-specific / Steric Clash
Key Limitation Rapid clearance / Low uptakeSolubility limits in aqueous mediaCytotoxicity to host cells
Detailed Technical Analysis
A. Short Chain (Methyl/Ethyl): The Steric Advantage

Short N-alkyl chains maintain the small molecular footprint of the rhodanine ring. This is crucial when the target is a specific enzyme pocket with limited volume.

  • Anticancer Data: In studies targeting leukemia (K562 cells), introducing small groups like methyl or carboxymethyl at N-3 resulted in compounds with IC50 values (11–14 µg/mL) comparable to larger derivatives but with better solubility profiles. However, enlarging this to an isopropyl group decreased activity by 2-3 fold due to steric hindrance [1].

  • Mechanism: Short chains allow the rhodanine ring to act as a bioisostere for phosphate groups or to fit into tight hydrophobic pockets without clashing with residues at the active site entrance.

B. Medium Chain & Linkers (The "Sweet Spot")

Extending the chain length significantly alters the interaction with bacterial cell walls.

  • Antimicrobial Data: A pivotal study on rhodanine-3-carboxyalkyl acids demonstrated that increasing the linker length between the nitrogen and the carboxyl group from n=3 to n=10 drastically improved activity against Gram-positive bacteria (S. aureus). The C10 linker facilitates penetration through the peptidoglycan layer, likely acting via a surfactant-like mechanism that disrupts membrane integrity [2].

  • Lipophilicity: The increased logP allows these derivatives to partition effectively into the lipid bilayer, a prerequisite for targeting membrane-bound proteins or entering the cytoplasm.

C. Long Chain & Bulky Substituents (The "Cut-Off" Effect)

Beyond a certain chain length (typically C12+) or with bulky aryl groups, activity often plateaus or drops—a phenomenon known as the "cut-off effect."

  • Steric Hindrance: Replacing a simple alkyl chain with a bulky benzyl or cyclohexyl group at N-3 has been shown to reduce anticancer potency (e.g., against MCF-7 cells) compared to less hindered analogs. The bulky group prevents the "head" of the molecule from docking effectively with the target protein [3].

  • Aggregation: Long alkyl chains (C12-C18) drive the formation of micelles or aggregates in aqueous media, reducing the effective concentration of the free drug available to interact with the target.

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the decision logic for optimizing N-alkyl chain length based on the intended biological target.

SAR_Logic Target Define Biological Target Type1 Intracellular Enzyme (e.g., Aldose Reductase, Kinase) Target->Type1 Type2 Membrane / Cell Wall (e.g., Gram-positive Bacteria) Target->Type2 Decision1 Prioritize Steric Fit Type1->Decision1 Decision2 Prioritize Lipophilicity Type2->Decision2 Opt1 Select Short Chain (C1-C3) Avoids Steric Clash Decision1->Opt1 Opt2 Select Medium Linker (C6-C10) Max Permeability Decision2->Opt2 Opt3 Avoid >C12 / Bulky Aryl (Aggregation Risk) Decision2->Opt3 Warning

Caption: Decision tree for N-alkyl optimization. Short chains favor enzymatic fit; medium chains favor membrane permeation.

Experimental Protocol: Synthesis & Evaluation

To verify these effects in your own lab, use this standardized workflow. This protocol ensures the N-alkyl chain is the only variable.

Phase 1: Synthesis of N-Alkyl Rhodanines (One-Pot)

Note: This method avoids the use of hazardous CS2 in some steps by using alkyl isothiocyanates if available, or the dithiocarbamate route.

  • Reagents: Amine (R-NH2, where R varies from Methyl to Dodecyl), Carbon Disulfide (CS2), Chloroacetic acid, Triethylamine (TEA).

  • Procedure:

    • Step A: Dissolve the primary amine (10 mmol) in ethanol (20 mL) at 0°C.

    • Step B: Add TEA (20 mmol) and CS2 (12 mmol) dropwise. Stir for 2 hours (formation of dithiocarbamate salt).

    • Step C: Add sodium chloroacetate (10 mmol) and reflux for 4–6 hours.

    • Step D: Acidify with HCl (2M) to precipitate the N-alkyl rhodanine.

    • Step E: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via 1H NMR (Look for N-CH2 signals shifting upfield as chain length increases).

Phase 2: Antimicrobial Assay (MIC Determination)

Self-Validating Step: Always include a known standard (e.g., Ampicillin) and a solvent control (DMSO).

  • Preparation: Dissolve derivatives in DMSO to 10 mg/mL stock.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final conc: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 10^5 CFU/mL of S. aureus (Gram+) and E. coli (Gram-).

  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.

    • Expected Result: C8-C10 derivatives should show lower MICs (higher potency) against S. aureus compared to C1-C2 derivatives.

References

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR). Source: MDPI (Molecules).[1] Key Finding: Increasing N-substituent size from methyl to isopropyl decreased anticancer activity due to steric effects. URL:[Link]

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Source: MDPI (Materials). Key Finding: Derivatives with a C10 linker showed significantly higher activity against Gram-positive bacteria than those with a C3 linker.[2] URL:[Link]

  • Rhodanine as a scaffold in drug discovery: A critical review of its biological activities. Source: Expert Opinion on Drug Discovery. Key Finding: Discusses the PAINS (Pan-Assay Interference Compounds) potential of rhodanines and how aggregation (driven by long chains) can lead to false positives. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

[1] Executive Summary & Chemical Profile 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (CAS: 100400-44-0) is a specialized N-substituted rhodanine derivative often utilized as a RAFT agent in polymerization or as a sca...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (CAS: 100400-44-0) is a specialized N-substituted rhodanine derivative often utilized as a RAFT agent in polymerization or as a scaffold in medicinal chemistry. Its disposal requires strict adherence to protocols designed for organic sulfur compounds with significant aquatic toxicity .

Improper disposal (e.g., drain pouring) poses a severe regulatory risk due to the lipophilic 2-ethylhexyl chain, which facilitates bioaccumulation in aquatic environments. This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS standards.

Chemical Identity & Physical Properties
PropertySpecificationOperational Implication
CAS Number 100400-44-0Use this for all waste labeling.
Molecular Formula C₁₁H₁₉NOS₂Non-halogenated organic sulfur compound.
Molecular Weight 245.4 g/mol N/A
Physical State Viscous Liquid / Low-melting SolidMay require scraping/rinsing for complete transfer.
Solubility Lipophilic (Soluble in DCM, THF, DMSO)Insoluble in water. Do not attempt aqueous cleanup.
Hazard Analysis: The "Why" Behind the Protocol

To ensure safety, you must understand the specific hazards driving these procedures. This compound is not just "chemical waste"; it is a marine pollutant and an irritant.

  • Aquatic Toxicity (Critical): The combination of the thioxo-thiazolidinone core and the lipophilic ethylhexyl tail creates high toxicity for aquatic life (H400/H410). Zero discharge to sewer systems is mandatory.

  • Irritation: Causes skin (H315) and serious eye irritation (H319).[1][2]

  • Combustion Byproducts: Thermal decomposition releases Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ). Waste streams must be directed to incinerators equipped with scrubbers.
Disposal Workflow: Decision Logic

The following decision tree dictates the operational path for disposal based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one StateCheck Determine Physical State Start->StateCheck SolidWaste Pure Substance / Solid Residue StateCheck->SolidWaste Solid/Sludge LiquidWaste Solution (Dissolved in Solvent) StateCheck->LiquidWaste Solution EmptyContainer Empty Container (<3% remaining) StateCheck->EmptyContainer Empty Vial SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidWaste->SolidBin SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Rinse Triple Rinse with Organic Solvent EmptyContainer->Rinse Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (e.g., Acetone, DMSO, Methanol) SolventCheck->NonHalogenated No Halogens Deface Deface Label & Recycle/Trash Rinse->Deface Rinsate Collect Rinsate as Liquid Waste Rinse->Rinsate Rinsate->SolventCheck

Figure 1: Operational decision tree for segregating waste streams based on physical state and solvent composition.

Detailed Operational Procedures
Protocol A: Solid Waste & Pure Substance

Applicability: Expired reagents, synthesis products, or contaminated solid media (wipes, silica gel).

  • Containment: Transfer the material into a sealable, chemically compatible container (HDPE or Glass).

    • Note: If the material is on a weighing boat or paper, place the entire item into the waste container.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituent: "3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one"

    • Hazard Checkbox: Toxic, Irritant.[3][4]

  • Secondary Containment: Place the sealed container into the lab's designated Solid Hazardous Waste drum.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.

  • Solvent Compatibility Check:

    • Scenario 1 (Non-Halogenated): If dissolved in Acetone, Methanol, DMSO, or Ethyl Acetate

      
       Dispose in Non-Halogenated Organic  waste stream.
      
    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform

      
       Dispose in Halogenated Organic  waste stream.
      
  • Segregation: Do NOT mix with oxidizing acids (e.g., Nitric Acid, Perchloric Acid). The thioxo group (

    
    ) can be oxidized violently.
    
  • Labeling: List all solvents plus the solute (CAS 100400-44-0) on the tag. Even trace amounts render the mixture toxic to aquatic life.

Protocol C: Empty Container Management

Applicability: Stock bottles or vials.

  • Triple Rinse: Rinse the container three times with a minimal volume of a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour all rinsates into the appropriate Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Final Step: Once dry and odorless, the container may be discarded in glass trash or recycled, depending on institutional policy.

Spill Response Protocol

In the event of a spill, immediate action is required to prevent environmental contamination.[3][5]

SpillResponse Alert 1. Alert Personnel & Secure Area PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Contain Spill: Use Absorbent Pads/Vermiculite PPE->Contain Collect 4. Collect Debris: Scoop into HazWaste Bag Contain->Collect Clean 5. Decontaminate Surface: Soap & Water Wash Collect->Clean Report 6. Report to EHS Clean->Report

Figure 2: Sequential workflow for managing accidental spills in the laboratory.

Specific Cleanup Notes:

  • Do not use bleach immediately. Bleach can react with sulfur compounds to produce heat or toxic fumes. Use a detergent/water solution for the final surface clean after the bulk material has been removed with absorbents.

  • Ventilation: Ensure fume hoods are active or windows are open if the spill involves volatile solvents.

References
  • Cheméo. (n.d.).[6] Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo-. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

Executive Safety Summary Warning: This substance is a specialized research chemical with limited specific toxicological data. Strict "Universal Precaution" protocols apply.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Warning: This substance is a specialized research chemical with limited specific toxicological data. Strict "Universal Precaution" protocols apply. Based on Structural Activity Relationship (SAR) analysis of homologous rhodanine derivatives (e.g., 3-ethyl-2-thioxo-4-thiazolidinone), this compound must be treated as Harmful if Swallowed , a Skin/Eye Irritant , and a Potential Skin Sensitizer .

Critical Hazard: Sulfur-containing heterocycles often possess strong, disagreeable odors and potential for aquatic toxicity. All handling must occur within a certified chemical fume hood.

Hazard Identification & Risk Assessment

Data inferred from homologous series (Read-Across methodology) due to specific data scarcity for CAS 100400-44-0.

Hazard ClassGHS CategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[2]
Aquatic Toxicity Category 1 (Acute/Chronic)H410: Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE) Matrix

The physical state of this compound is influenced by the 2-ethylhexyl chain, which typically lowers melting points. It may present as a viscous liquid or low-melting solid .

PPE Decision Logic

PPE_Selection Start Start: Risk Assessment State Determine Physical State (Liquid vs. Solid) Start->State Liquid Viscous Liquid / Oil State->Liquid Solid Crystalline / Powder State->Solid Gloves Gloves: Double Nitrile (0.11mm min) OR Silver Shield for prolonged use Liquid->Gloves Eyes_Liq Eye Protection: Chemical Goggles (Indirect Vent) + Face Shield if splashing likely Liquid->Eyes_Liq Resp Respiratory: Fume Hood (Required) N95/P100 if outside hood (Emergency) Liquid->Resp Body Body: Lab Coat (Cotton/Poly) Closed-toe Shoes Long Pants Liquid->Body Solid->Gloves Eyes_Sol Eye Protection: Safety Glasses w/ Side Shields Solid->Eyes_Sol Solid->Resp Solid->Body

Figure 1: PPE Selection Logic based on physical state observation.

Detailed PPE Specifications
  • Hand Protection: Double Nitrile Gloves are mandatory. Sulfur compounds can permeate standard nitrile; change outer gloves immediately upon contamination. For spill cleanup, use Silver Shield/4H laminate gloves.

  • Eye Protection:

    • If Liquid: Indirect-vent chemical splash goggles.

    • If Solid: Safety glasses with side shields.

  • Respiratory Protection: Do not inhale. All operations must be conducted in a fume hood. If weighing powder outside a hood (discouraged), use a NIOSH-approved N95 or P100 particulate respirator.

  • Body Protection: Standard laboratory coat (buttoned), long trousers (no leggings), and closed-toe chemically resistant shoes.

Operational Workflow: Step-by-Step

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.

  • Decontamination Prep: Prepare a "quench station" with 10% bleach solution or specific oxidant (e.g., dilute peroxide) to neutralize sulfur odors on glassware before removing from the hood.

  • Weighing:

    • If Liquid: Use a positive displacement pipette or weigh by difference using a syringe.

    • If Solid: Use an analytical balance inside the fume hood or a localized powder containment hood.

Phase 2: Experimental Handling
  • Solubility Check: This compound is lipophilic. Dissolve in organic solvents (DCM, Ethyl Acetate, DMSO). It is likely insoluble in water.

  • Reaction Environment: Thiazolidinones can be sensitive to oxidation. Run reactions under an inert atmosphere (Nitrogen or Argon) if heating is involved.

  • Temperature Control: The 2-ethylhexyl group adds steric bulk and flexibility. Avoid excessive heat (>150°C) without stability testing, as thermal decomposition may release toxic sulfur oxides (SOx) and nitrogen oxides (NOx).

Phase 3: Post-Work & Decontamination
  • Glassware Cleaning: Rinse all glassware with a solvent (acetone/ethanol) inside the hood. Collect this rinse as hazardous waste.

  • Odor Control: Soak glassware in a dilute bleach bath (10%) for 30 minutes to oxidize residual sulfur traces before washing with detergent.

  • Waste Segregation:

    • Stream A: Halogenated Solvents (if DCM used).

    • Stream B: Non-Halogenated Organics.

    • Stream C: Solid Waste (contaminated gloves/wipes).

    • Note: Do NOT pour down the drain. This compound is highly toxic to aquatic life.[2][3]

Emergency Response Protocols

Spill Response Logic

Spill_Response Alert 1. Alert & Isolate Evacuate immediate area Assess 2. Assess Volume < 10mL/g vs > 10mL/g Alert->Assess Minor Minor Spill (Absorb & Clean) Assess->Minor Small Major Major Spill (Evacuate Lab, Call EHS) Assess->Major Large Action 3. Action: Cover with Vermiculite/Sand Do NOT use combustible rags Minor->Action Clean 4. Decontaminate Scrub with detergent + water Collect as HazWaste Action->Clean

Figure 2: Immediate Spill Response Workflow.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol on skin (may enhance absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[2][3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center immediately.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated) to prevent degradation.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible; the thioxo group (C=S) can be sensitive to oxidative desulfurization over time.

  • Container: Amber glass vial with Teflon-lined cap.

  • Incompatibilities: Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid), Strong Bases.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-ethyl-2-thioxo-4-thiazolidinone (Homolog Read-Across). Retrieved February 26, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
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